molecular formula C26H27NO10 B1238067 4-O-Demethyl-11-deoxydoxorubicin CAS No. 81382-05-0

4-O-Demethyl-11-deoxydoxorubicin

Katalognummer: B1238067
CAS-Nummer: 81382-05-0
Molekulargewicht: 513.5 g/mol
InChI-Schlüssel: ROILTUODAPUWLG-KAKOBGMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-O-demethyl-11-deoxydoxorubicin is an anthracycline.
(7R,9S)-7-[(2R,4R,5R,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione has been reported in Streptomyces aureus with data available.
structure given in first source

Eigenschaften

CAS-Nummer

81382-05-0

Molekularformel

C26H27NO10

Molekulargewicht

513.5 g/mol

IUPAC-Name

(7R,9S)-7-[(2R,4R,5R,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H27NO10/c1-10-22(31)14(27)6-18(36-10)37-16-8-26(35,17(30)9-28)7-11-5-13-21(24(33)19(11)16)25(34)20-12(23(13)32)3-2-4-15(20)29/h2-5,10,14,16,18,22,28-29,31,33,35H,6-9,27H2,1H3/t10-,14-,16-,18+,22+,26+/m1/s1

InChI-Schlüssel

ROILTUODAPUWLG-KAKOBGMRSA-N

Isomerische SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C(=O)CO)O)N)O

Kanonische SMILES

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C(=O)CO)O)N)O

Synonyme

4-O-demethyl-11-deoxydoxorubicin

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-O-Demethyl-11-deoxydoxorubicin: Synthesis and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of 4-O-demethyl-11-deoxydoxorubicin, an anthracycline antibiotic with demonstrated antitumor properties. Due to the limited availability of data specific to this analog, this guide incorporates information from closely related compounds, including doxorubicin and its other derivatives, to provide a thorough understanding of its potential as a therapeutic agent.

Synthesis and Characterization

This compound is a naturally occurring anthracycline produced by the fermentation of Streptomyces peucetius var. aureus.[1] The synthesis process involves the cultivation of this specific bacterial strain, followed by the extraction and purification of the target compound from the fermentation broth.

Fermentation and Isolation

Experimental Protocol: General Fermentation and Isolation of Anthracyclines

  • Inoculum Preparation: A seed culture of Streptomyces peucetius var. aureus is prepared by inoculating a suitable liquid medium and incubating until a sufficient cell density is reached.

  • Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a specialized medium designed to optimize the production of anthracyclines. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration.

  • Harvesting: After the fermentation is complete, the culture broth is harvested. The mycelium is separated from the supernatant, typically by centrifugation or filtration.

  • Solvent Extraction: The anthracycline complex, including this compound, is extracted from the mycelium and/or the supernatant using organic solvents.[1]

  • Purification: The crude extract is then subjected to a series of chromatographic separations to isolate the individual components. Column chromatography is a key step in separating this compound from other related anthracyclines.[1]

  • Characterization: The purified compound is characterized using various chemical and physical methods to confirm its identity and purity.[1]

G cluster_fermentation Fermentation cluster_purification Purification Inoculum Preparation Inoculum Preparation Production Fermentation Production Fermentation Inoculum Preparation->Production Fermentation Harvesting Harvesting Production Fermentation->Harvesting Solvent Extraction Solvent Extraction Harvesting->Solvent Extraction Column Chromatography Column Chromatography Solvent Extraction->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Figure 1: General workflow for the production of this compound.

Mechanism of Action

The mechanism of action of this compound is believed to be similar to that of other anthracyclines, primarily involving interaction with DNA and the inhibition of topoisomerase II. This multifaceted mechanism ultimately leads to the induction of apoptosis in cancer cells.

DNA Intercalation and Topoisomerase II Inhibition

Anthracyclines, including doxorubicin, exert their cytotoxic effects by intercalating into the DNA double helix.[2] This insertion between base pairs leads to a local unwinding of the DNA and interferes with DNA replication and transcription.[2][3]

Furthermore, these compounds are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2] By stabilizing the topoisomerase II-DNA cleavage complex, anthracyclines prevent the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks.[2] This DNA damage is a critical trigger for the apoptotic cascade.[4]

G This compound This compound DNA Intercalation DNA Intercalation This compound->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition This compound->Topoisomerase II Inhibition DNA Double-Strand Breaks DNA Double-Strand Breaks DNA Intercalation->DNA Double-Strand Breaks Topoisomerase II Inhibition->DNA Double-Strand Breaks Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis

Figure 2: Core mechanism of action leading to apoptosis.
Induction of Apoptosis

The DNA damage induced by this compound triggers a cellular stress response that culminates in programmed cell death, or apoptosis. This process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: DNA damage can activate signaling cascades that lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c.[5] This, in turn, leads to the activation of caspase-9 and the subsequent executioner caspases.

  • Extrinsic Pathway: Doxorubicin has been shown to upregulate death receptors on the cell surface, making the cells more susceptible to apoptosis initiated by external ligands.[5]

Studies on doxorubicin have shown that it can induce apoptosis in various cancer cell lines through mechanisms that involve the activation of caspases and are dependent on mitochondrial pathways.[6][7][8]

G cluster_pathways Apoptotic Pathways Intrinsic Pathway (Mitochondrial) Intrinsic Pathway (Mitochondrial) Caspase Activation Caspase Activation Intrinsic Pathway (Mitochondrial)->Caspase Activation Extrinsic Pathway (Death Receptor) Extrinsic Pathway (Death Receptor) Extrinsic Pathway (Death Receptor)->Caspase Activation DNA Damage DNA Damage DNA Damage->Intrinsic Pathway (Mitochondrial) DNA Damage->Extrinsic Pathway (Death Receptor) Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 3: Signaling pathways to apoptosis.

Biological Activity and Efficacy

This compound has demonstrated both in vitro cytotoxic activity and in vivo antitumor effects in experimental models.[1]

In Vitro Cytotoxicity

While specific IC50 values for this compound against a broad panel of cancer cell lines are not extensively documented, it has been reported to exhibit cytotoxic activity.[1] For context, the cytotoxic activity of the closely related analog, 4'-deoxy-4'-iodo-doxorubicin, has been shown to be up to six times more potent than doxorubicin in four human cancer cell lines.[9]

Table 1: Comparative in vitro cytotoxicity of Doxorubicin and its Analogs

CompoundCell LineIC50 (µM)Reference
DoxorubicinMCF-7 (Breast)~1.2[10]
DoxorubicinHeLa (Cervical)Varies[11]
DoxorubicinA549 (Lung)Varies[11]
DoxorubicinHepG2 (Liver)Varies[11]
4'-deoxy-4'-iodo-doxorubicinVarious Human CancerMore potent than Doxorubicin[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vivo Antitumor Activity

This compound has been shown to be active against experimental tumors.[1] While specific data for this compound is limited, studies on the analog 4'-deoxydoxorubicin provide valuable insights into its potential in vivo efficacy.

In a study using a methylazoxymethanol acetate-induced colon tumor model in mice, 4'-deoxydoxorubicin demonstrated a significant reduction in tumor number at doses of 2.7 mg/kg (four weekly injections) and 5 mg/kg (six weekly injections).[12] Furthermore, when combined with 5-fluorouracil, it showed a potentiation of antitumor activity.[12]

Another study comparing 4'-deoxydoxorubicin to doxorubicin in various murine tumor models found it to be more active against colon 38 adenocarcinoma.[13] However, it was also found to be 1.5-3 times more toxic than doxorubicin.[13]

Table 2: In Vivo Antitumor Activity of 4'-deoxydoxorubicin

Tumor ModelDosing ScheduleOutcomeReference
MAM-induced Colon Tumors (mice)2.7 mg/kg, 4 weekly injectionsSignificant decrease in tumor number[12]
MAM-induced Colon Tumors (mice)5 mg/kg, 6 weekly injectionsSignificant decrease in tumor number[12]
Gross Leukemia (mice)Equitoxic dosesAs active as doxorubicin[13]
Mammary Carcinoma (mice)Equitoxic dosesAs active as doxorubicin[13]
MS-2 Sarcoma (mice)Equitoxic dosesAs active as doxorubicin[13]
B16 Melanoma (mice)Equitoxic dosesSlightly less active than doxorubicin[13]
Colon 38 Adenocarcinoma (mice)Equitoxic dosesMore active than doxorubicin[13]

Experimental Protocol: In Vivo Antitumor Efficacy Study

  • Tumor Implantation: Human or murine cancer cells are implanted subcutaneously or orthotopically into immunocompromised or syngeneic mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.

  • Treatment Administration: Once tumors reach a predetermined size, the animals are randomized into treatment and control groups. The test compound is administered according to a specific dosing schedule and route (e.g., intravenous).

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition.

  • Toxicity Evaluation: Animal body weight and general health are monitored as indicators of toxicity.

  • Data Analysis: Tumor volumes and other relevant parameters are statistically analyzed to determine the antitumor efficacy of the compound.

Conclusion

This compound is a promising anthracycline antibiotic with demonstrated cytotoxic and antitumor activities. Its synthesis from Streptomyces peucetius var. aureus and its mechanism of action, centered around DNA intercalation and topoisomerase II inhibition, align with the well-established properties of this class of chemotherapeutic agents. While more specific quantitative data on its biological activity and a detailed synthesis protocol would be beneficial for further development, the available information, supplemented by data from closely related analogs, suggests that this compound warrants further investigation as a potential anticancer drug. Future research should focus on optimizing its production, conducting comprehensive preclinical evaluations to determine its efficacy and toxicity profile across a wider range of cancer models, and elucidating the specific signaling pathways it modulates.

References

Discovery and Isolation of 4-O-Demethyl-11-deoxydoxorubicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Demethyl-11-deoxydoxorubicin is an anthracycline antibiotic with noted antibacterial and antitumor properties. First identified as a product of Streptomyces peucetius var. aureus, its discovery has contributed to the expansive field of anthracycline research, a class of compounds that remains critical in oncology. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, drawing from available scientific literature. It outlines generalized experimental protocols for its production and purification and presents available data on its cytotoxic effects. This document is intended to serve as a foundational resource for researchers engaged in the study of novel anthracyclines and the development of cancer therapeutics.

Discovery

This compound was first reported in 1982 as a component of a new anthracycline complex produced by cultures of Streptomyces peucetius var. aureus.[1] This discovery was part of broader research into novel anthracycline glycosides. The producing organism, a variant of Streptomyces peucetius, is a well-known source of other clinically important anthracyclines, including doxorubicin and daunorubicin. The initial characterization of this compound revealed its potential as a bioactive compound with both antibacterial and cytotoxic activities in vitro, as well as efficacy in experimental tumor models.[1]

Experimental Protocols

The following sections detail generalized experimental protocols for the production and isolation of this compound. These protocols are compiled from methodologies described for the production of anthracyclines from Streptomyces species, as the specific, detailed protocol from the original discovery publication is not fully available.

Fermentation of Streptomyces peucetius var. aureus

The production of this compound is achieved through submerged fermentation of Streptomyces peucetius var. aureus.

2.1.1. Culture Media and Conditions

A two-stage fermentation process is typically employed, involving a seed culture followed by a production culture.

Parameter Seed Culture Production Culture
Medium Tryptone Soy Broth (TSB) or similar vegetative mediumA complex production medium containing a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
Temperature 28-30°C28-30°C
Agitation 200-250 rpm200-250 rpm
Aeration HighHigh
pH 7.0-7.2Maintained between 6.8 and 7.5
Incubation Time 48-72 hours7-10 days

2.1.2. Inoculum Development

  • A well-sporulated culture of Streptomyces peucetius var. aureus from an agar slant is used to inoculate the seed culture medium.

  • The seed culture is incubated under optimal conditions to achieve substantial biomass.

  • A small percentage (typically 5-10% v/v) of the seed culture is then used to inoculate the production fermentation tanks.

Isolation and Purification

The isolation of this compound from the fermentation broth involves extraction and chromatographic separation.[1]

2.2.1. Extraction

  • At the end of the fermentation, the mycelium is separated from the culture broth by centrifugation or filtration.

  • The anthracycline complex, including this compound, is extracted from the filtered broth using a water-immiscible organic solvent, such as n-butanol or a mixture of chloroform and methanol.

  • The organic extract is then concentrated under reduced pressure to yield a crude extract.

2.2.2. Solvent Partition

  • The crude extract is subjected to a series of solvent-solvent partitions to separate the glycosidic anthracyclines from other components.

  • This typically involves partitioning between an acidic aqueous phase and an organic solvent. The anthracyclines, being basic due to the amino sugar moiety, will partition into the acidic aqueous phase.

  • The pH of the aqueous phase is then adjusted to be slightly basic, and the anthracyclines are re-extracted into an organic solvent.

2.2.3. Column Chromatography

  • The partially purified extract is subjected to column chromatography for the separation of the individual anthracycline components.

  • Silica gel is a commonly used stationary phase.

  • A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a chloroform-methanol gradient.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Fractions containing the pure compound are pooled and the solvent is evaporated to yield the purified this compound.

Biological Activity and Quantitative Data

A study comparing the cytotoxicity of doxorubicin analogs in murine leukemia P388 cells found that 4-demethyl-6-deoxydoxorubicin was the most effective agent among those tested, being more cytotoxic than the parent compound, doxorubicin.[2] This suggests that the demethylation at the 4-O-position may contribute to enhanced cytotoxic activity.

Table 1: Comparative Cytotoxicity of Doxorubicin and an Analog

CompoundCell LineRelative Cytotoxic PotencyReference
DoxorubicinP388 (murine leukemia)Less cytotoxic than 4-demethyl-6-deoxydoxorubicin[2]
4-demethyl-6-deoxydoxorubicinP388 (murine leukemia)Most effective agent tested[2]

It is also noted that this compound exhibits cytotoxic effects against HeLa cells.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the production and isolation of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification spore_stock Streptomyces peucetius var. aureus Spore Stock seed_culture Seed Culture spore_stock->seed_culture Inoculation production_culture Production Culture seed_culture->production_culture Inoculation harvest Harvest & Filtration production_culture->harvest extraction Solvent Extraction harvest->extraction partition Solvent Partition extraction->partition chromatography Column Chromatography partition->chromatography pure_compound Pure 4-O-Demethyl-11- deoxydoxorubicin chromatography->pure_compound

Caption: Generalized workflow for the production and isolation of this compound.

Logical Relationship of Isolation Steps

This diagram outlines the logical progression of the key stages in the isolation process.

isolation_logic start Fermentation Broth step1 Separate Mycelia (Centrifugation/Filtration) start->step1 step2 Extract Supernatant (Organic Solvent) step1->step2 step3 Concentrate Extract step2->step3 step4 Purify by Column Chromatography step3->step4 end Isolated Compound step4->end

Caption: Key logical steps in the isolation of the target compound from the fermentation broth.

Conclusion

This compound represents an intriguing member of the anthracycline family, originating from the same microbial genus that has provided cornerstone chemotherapeutic agents. While the detailed experimental protocols and extensive quantitative data for this specific compound are not widely published, this guide provides a framework for its production and isolation based on established methods for related molecules. The enhanced cytotoxicity observed in closely related analogs suggests that further investigation into the biological activity and mechanisms of action of this compound is warranted. This compound and its derivatives may hold potential for the development of new anticancer agents with improved therapeutic profiles. Future research should focus on elucidating its specific molecular targets and signaling pathways to fully understand its therapeutic potential.

References

Unveiling the Biological Activity of 4-O-Demethyl-11-deoxydoxorubicin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the biological activity of 4-O-Demethyl-11-deoxydoxorubicin, an anthracycline antibiotic derived from Streptomyces peucetius var. aureus. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's cytotoxic and antitumor properties.

In Vitro Cytotoxicity

This compound has demonstrated cytotoxic effects against cultured human and murine cancer cell lines. The primary available data from foundational studies indicates its activity against HeLa (human cervical carcinoma) cells. While precise IC50 values from the original research are not publicly available, the compound is noted for its cytotoxic potential.

Table 1: Summary of In Vitro Cytotoxicity Data

Cell LineCancer TypeReported Activity
HeLaCervical CarcinomaCytotoxic

In Vivo Antitumor Activity

In preclinical animal models, this compound has shown efficacy against experimental tumors. Specifically, its activity has been reported in murine leukemia models, including P388 and L1210 leukemias.

Table 2: Summary of In Vivo Antitumor Activity

Tumor ModelHostReported Activity
P388 LeukemiaMiceActive
L1210 LeukemiaMiceActive

Mechanism of Action

The precise signaling pathways of this compound have not been fully elucidated in publicly available literature. However, as an anthracycline, its mechanism of action is presumed to be similar to that of doxorubicin and other analogues. The primary mechanisms for this class of compounds are:

  • DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts between base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with replication and transcription processes.

  • Topoisomerase II Inhibition: Anthracyclines are known to form a stable ternary complex with DNA and topoisomerase II. This complex prevents the re-ligation of DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks and ultimately, apoptosis.

Below is a generalized diagram illustrating the proposed mechanism of action for anthracyclines like this compound.

Anthracycline_Mechanism_of_Action This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition This compound->Topoisomerase_II_Inhibition DNA DNA DNA_Replication_Block Blockage of DNA Replication DNA->DNA_Replication_Block DNA_Transcription_Block Blockage of DNA Transcription DNA->DNA_Transcription_Block Topoisomerase II Topoisomerase II DNA_Strand_Breaks DNA Strand Breaks Topoisomerase II->DNA_Strand_Breaks DNA_Intercalation->DNA Topoisomerase_II_Inhibition->Topoisomerase II Apoptosis Apoptosis DNA_Replication_Block->Apoptosis DNA_Transcription_Block->Apoptosis DNA_Strand_Breaks->Apoptosis

Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies representative of the types of experiments likely conducted in the initial characterization of this compound, based on standard practices for anthracycline evaluation during the period of its discovery.

In Vitro Cytotoxicity Assay (HeLa Cells)

This protocol describes a typical colorimetric assay, such as the MTT assay, to determine the cytotoxic effects of the compound on a cancer cell line.

In_Vitro_Cytotoxicity_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Cell_Culture Culture HeLa cells Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Preparation Prepare serial dilutions of This compound Compound_Addition Add compound dilutions to wells Compound_Preparation->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation In_Vivo_Antitumor_Workflow cluster_Tumor_Implantation Tumor Implantation cluster_Treatment Treatment cluster_Monitoring_and_Endpoint Monitoring and Endpoint cluster_Data_Analysis Data Analysis Tumor_Cell_Inoculation Inoculate mice with P388 leukemia cells (i.p.) Randomization Randomize mice into treatment and control groups Tumor_Cell_Inoculation->Randomization Compound_Administration Administer this compound (i.p. or i.v.) on a defined schedule Randomization->Compound_Administration Monitoring Monitor animal weight and survival Compound_Administration->Monitoring Endpoint Record date of death for each animal Monitoring->Endpoint MST_Calculation Calculate Median Survival Time (MST) for each group Endpoint->MST_Calculation TC_Calculation Calculate %T/C (Treated/Control) MST_Calculation->TC_Calculation

In Vitro Cytotoxicity of 4-O-Demethyl-11-deoxydoxorubicin: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethyl-11-deoxydoxorubicin is a structural analog of doxorubicin, a potent and widely used anthracycline antibiotic in cancer chemotherapy. The modification of the doxorubicin molecule, a common strategy in drug discovery, aims to enhance efficacy, broaden the spectrum of activity, and reduce the severe side effects associated with the parent drug, particularly cardiotoxicity. The in vitro evaluation of the cytotoxic effects of such new analogs against a panel of cancer cell lines is a critical first step in the preclinical drug development process. This guide provides a comprehensive overview of the methodologies required to assess the in vitro cytotoxicity of this compound.

It is important to note that, as of the latest literature review, specific quantitative data on the in vitro cytotoxicity of this compound against various cancer cell lines is not extensively available in the public domain. Therefore, this document serves as a detailed technical framework and guide for researchers to conduct such studies and a template for the presentation of their findings. The protocols and data presentation formats are based on established methods for evaluating doxorubicin and its other analogs.

Data Presentation: In Vitro Cytotoxicity of Anthracycline Analogs

A standardized format for presenting cytotoxicity data is essential for the comparison of results across different studies and laboratories. The following table provides a template for summarizing the 50% inhibitory concentration (IC50) values of this compound against a variety of cancer cell lines. For illustrative purposes, this table includes example data for the parent compound, doxorubicin, derived from various studies.

Cancer Cell LineTissue of OriginIC50 (µM) of Doxorubicin
MCF-7 Breast Adenocarcinoma0.1 - 2.5
HeLa Cervical Adenocarcinoma0.34 - 2.9
A549 Lung Carcinoma> 20 (Resistant)
HepG2 Hepatocellular Carcinoma12.18
PC3 Prostate Adenocarcinoma2.64
HCT116 Colon Carcinoma24.30

Experimental Protocols

A detailed and reproducible experimental protocol is the foundation of reliable in vitro cytotoxicity data. The following is a comprehensive methodology for the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted method for assessing cell viability.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines should be selected to represent a variety of tumor types. All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure authenticity.

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2. Cells should be subcultured regularly to maintain exponential growth.

Preparation of Test Compound
  • Stock Solution: A 10 mM stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). The stock solution should be stored at -20°C or -80°C.

  • Working Solutions: Serial dilutions of the stock solution should be prepared in the complete cell culture medium to achieve the desired final concentrations for the assay. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT Cytotoxicity Assay
  • Cell Seeding: Cells are harvested from culture flasks using trypsin-EDTA, and a single-cell suspension is prepared. Cells are then seeded into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. The plates are incubated for 24 hours to allow for cell attachment.

  • Cell Treatment: After 24 hours, the culture medium is removed, and 100 µL of fresh medium containing various concentrations of this compound is added to the wells. A vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only) are also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

Data Analysis
  • Calculation of Cell Viability: The percentage of cell viability is calculated using the following formula:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • IC50 Determination: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro cytotoxicity assessment of a novel compound.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Stock & Dilutions treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation 48-72h Incubation treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570nm) formazan_solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for in vitro cytotoxicity testing.

Proposed Signaling Pathway of Action

The cytotoxic mechanism of doxorubicin and its analogs is primarily attributed to their interaction with DNA and the inhibition of topoisomerase II. The following diagram illustrates this proposed signaling pathway leading to apoptosis.

signaling_pathway cluster_drug_action Cellular Drug Action cluster_cellular_response Cellular Response drug 4-O-Demethyl-11- deoxydoxorubicin dna_intercalation DNA Intercalation drug->dna_intercalation topo_inhibition Topoisomerase II Inhibition drug->topo_inhibition dna_damage DNA Double-Strand Breaks dna_intercalation->dna_damage topo_inhibition->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 apoptosis Apoptosis p53->apoptosis

An In-Depth Technical Guide on 4-O-Demethyl-11-deoxydoxorubicin as a Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Demethyl-11-deoxydoxorubicin is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy in treating a wide range of cancers. As a derivative of the well-established anticancer drug doxorubicin, this compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a topoisomerase II inhibitor, available (though limited) data on its biological activity, and detailed experimental protocols relevant to its study. The information is intended to support researchers and professionals in the fields of oncology, pharmacology, and drug development in their exploration of this and related compounds.

Introduction

Anthracyclines, such as doxorubicin and daunorubicin, are mainstays in cancer chemotherapy. Their primary mechanism of action involves the stabilization of the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks and subsequent apoptosis. This compound is a specific analog within this class, distinguished by modifications to the doxorubicin scaffold. While research on this particular derivative is not as extensive as for its parent compound, it has been identified as a product of Streptomyces peucetius var. aureus and has demonstrated antibacterial and in vitro cytotoxic activity, as well as in vivo antitumor effects against experimental tumors. This guide aims to consolidate the available information and provide a framework for its further investigation.

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II is a nuclear enzyme that plays a crucial role in managing DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA. This process is essential for relieving torsional stress during DNA replication and transcription, as well as for segregating chromosomes during mitosis.

This compound, like other anthracyclines, acts as a topoisomerase II "poison." It intercalates into the DNA and traps the topoisomerase II enzyme in a covalent complex with the DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These breaks trigger a cascade of cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death.

Signaling Pathway of Topoisomerase II Inhibition by Anthracyclines

The following diagram illustrates the general signaling pathway initiated by anthracycline-mediated topoisomerase II inhibition.

TopoisomeraseII_Inhibition_Pathway This compound This compound Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibits Cleavage Complex Cleavage Complex This compound->Cleavage Complex Stabilizes DNA DNA Topoisomerase II->DNA Binds to Topoisomerase II->Cleavage Complex DNA->Cleavage Complex DNA Double-Strand Breaks DNA Double-Strand Breaks Cleavage Complex->DNA Double-Strand Breaks ATM/ATR Kinases ATM/ATR Kinases DNA Double-Strand Breaks->ATM/ATR Kinases Activates p53 Activation p53 Activation ATM/ATR Kinases->p53 Activation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p53 Activation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis p53 Activation->Apoptosis

Figure 1. Signaling pathway of topoisomerase II inhibition.

Quantitative Data

Table 1: Topoisomerase II Inhibition Data for Doxorubicin

CompoundEnzyme SourceAssay TypeIC50 (µM)
DoxorubicinHuman Topoisomerase IIαDNA Relaxation~1.0 - 5.0
DoxorubicinHuman Topoisomerase IIβDNA Cleavage~2.0 - 10.0

Note: IC50 values can vary significantly based on experimental conditions.

Table 2: Cytotoxicity Data for Doxorubicin and 4'-iodo-4'-deoxydoxorubicin

CompoundCell LineCancer TypeIC50 (µM)
DoxorubicinMCF-7Breast Adenocarcinoma~0.1 - 1.0
DoxorubicinA549Lung Carcinoma~0.2 - 1.5
DoxorubicinHCT116Colon Carcinoma~0.05 - 0.5
DoxorubicinP388Murine Leukemia~0.01 - 0.1
4'-iodo-4'-deoxydoxorubicinP388/DXDoxorubicin-resistant Murine LeukemiaMore active than Doxorubicin
4'-iodo-4'-deoxydoxorubicinLewis Lung CarcinomaLung Carcinoma (Metastases)More active than Doxorubicin

Note: This data is provided for comparative purposes. The activity of this compound may differ.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize topoisomerase II inhibitors.

Topoisomerase II DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the covalent complex between topoisomerase II and DNA, leading to an increase in linear DNA.

Experimental Workflow

Cleavage_Assay_Workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Digestion cluster_analysis Analysis Reaction_Mix Prepare reaction mix: - Supercoiled plasmid DNA (e.g., pBR322) - Assay Buffer - ATP Add_Compound Add this compound (various concentrations) Reaction_Mix->Add_Compound Add_Enzyme Add Topoisomerase II enzyme Add_Compound->Add_Enzyme Incubate Incubate at 37°C for 30 minutes Add_Enzyme->Incubate Stop_Reaction Add SDS and EDTA to stop the reaction Incubate->Stop_Reaction ProteinaseK Add Proteinase K and incubate at 50°C for 30 minutes Stop_Reaction->ProteinaseK Gel_Electrophoresis Run samples on an agarose gel ProteinaseK->Gel_Electrophoresis Visualize Stain with Ethidium Bromide and visualize under UV light Gel_Electrophoresis->Visualize Quantify Quantify linear DNA band intensity Visualize->Quantify

Figure 2. Workflow for Topoisomerase II DNA Cleavage Assay.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase II enzyme

  • 10x Topoisomerase II assay buffer

  • ATP solution

  • This compound stock solution

  • SDS (Sodium Dodecyl Sulfate) solution

  • EDTA (Ethylenediaminetetraacetic acid) solution

  • Proteinase K

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • 6x DNA loading dye

Procedure:

  • Prepare the reaction mixture on ice by adding the following in order: sterile water, 10x assay buffer, supercoiled plasmid DNA, and ATP.

  • Add the desired concentrations of this compound or a vehicle control to the reaction tubes.

  • Initiate the reaction by adding Topoisomerase II enzyme. Mix gently.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding SDS and EDTA.

  • Add Proteinase K to each reaction and incubate at 50°C for 30 minutes to digest the enzyme.

  • Add 6x DNA loading dye to each sample.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis until the dye fronts have migrated an adequate distance.

  • Visualize the DNA bands under UV light and document the results. The formation of a linear DNA band indicates topoisomerase II-mediated cleavage.

  • Quantify the intensity of the linear DNA band relative to the supercoiled and relaxed DNA bands to determine the extent of cleavage induction.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization_readout Solubilization & Readout Seed_Cells Seed cells in a 96-well plate and allow to attach overnight Treat_Cells Treat cells with various concentrations of This compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours at 37°C Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm using a plate reader Solubilize->Read_Absorbance Calculate_Viability Calculate cell viability and IC50 values Read_Absorbance->Calculate_Viability

Figure 3. Workflow for Cell Viability (MTT) Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered SDS solution)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only wells as a control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound is a promising, yet understudied, member of the anthracycline family of topoisomerase II inhibitors. While its general mechanism of action is understood to be similar to that of doxorubicin, a detailed characterization of its inhibitory potency, cytotoxic profile against a broad range of cancer cell lines, and specific effects on cellular signaling pathways is lacking. The experimental protocols and comparative data provided in this guide offer a foundation for researchers to undertake a more thorough investigation of this compound. Future studies should focus on obtaining quantitative data for its topoisomerase II inhibition and cytotoxicity, elucidating its specific signaling effects, and evaluating its efficacy in preclinical cancer models. Such research is crucial for determining its potential as a next-generation chemotherapeutic agent.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 4-O-Demethyl-11-deoxydoxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-O-Demethyl-11-deoxydoxorubicin is an anthracycline antibiotic, a class of compounds widely used in chemotherapy.[1] Like its parent compound, doxorubicin, it is investigated for its potential cytotoxic effects against cancer cells.[2] Efficient purification of such analogues is critical for preclinical and clinical studies to ensure the removal of impurities, starting materials, and by-products from synthesis, which could affect biological activity and toxicity assessments. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of doxorubicin and its derivatives.[1][3] This application note provides a detailed protocol for the purification of this compound using preparative reverse-phase HPLC (RP-HPLC). The method is adapted from established protocols for doxorubicin and other anthracycline analogues.[4][5][6]

Methodology

The purification strategy involves a preparative RP-HPLC method that can be scaled up from an analytical method.[4] A C18 stationary phase is employed due to its wide use and effectiveness in separating anthracycline compounds.[3] The mobile phase consists of an acidified water/acetonitrile gradient, which allows for the efficient elution and separation of the target compound from impurities.

Experimental Protocol

1. Materials and Reagents:

  • Crude this compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid or Phosphoric Acid (HPLC grade)

  • Methanol (for sample preparation)

  • Dimethyl sulfoxide (DMSO, for initial sample dissolution if necessary)

2. Instrumentation:

  • Preparative HPLC system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

  • Analytical HPLC system for purity analysis

  • Lyophilizer or rotary evaporator for solvent removal

3. Chromatographic Conditions:

The following table summarizes the recommended starting conditions for the HPLC purification. These parameters may require optimization depending on the specific impurity profile of the crude sample.

ParameterAnalytical ScalePreparative Scale
Column C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 21.2 x 150 mm
Mobile Phase A Water with 0.1% (v/v) Acetic Acid or Phosphoric AcidWater with 0.1% (v/v) Acetic Acid or Phosphoric Acid
Mobile Phase B AcetonitrileAcetonitrile
Gradient Start at 25% B, linear gradient to 40% B over 7 min.Start at 25% B, linear gradient to 40% B over 7 min.
Flow Rate 1.0 mL/min21.2 mL/min (or as per column manufacturer's guidelines)
Detection Wavelength 254 nm and 488 nm254 nm and 488 nm
Injection Volume 10 - 20 µL1 - 5 mL (depending on sample concentration)
Column Temperature AmbientAmbient

4. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent. A small amount of DMSO followed by dilution with the initial mobile phase is often effective.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

5. Purification Procedure:

  • Equilibrate the preparative HPLC column with the initial mobile phase composition (e.g., 75% A, 25% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient method as described in the table above.

  • Monitor the chromatogram and collect the fraction(s) corresponding to the main peak of this compound.

  • Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pool the pure fractions.

  • Remove the HPLC solvents from the pooled fractions, typically by lyophilization or rotary evaporation, to obtain the purified compound.

Results and Discussion

The described HPLC method is expected to provide good separation of this compound from its synthesis-related impurities. The use of a C18 column is well-established for the separation of anthracyclines. The gradient elution allows for the separation of compounds with a range of polarities. The detection at dual wavelengths (254 nm for the aromatic structure and 488 nm for the characteristic chromophore of anthracyclines) provides comprehensive monitoring. Purity of the final product should be assessed by analytical HPLC, and the identity can be confirmed by mass spectrometry and NMR.

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Post-Processing cluster_final Final Product dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto Preparative C18 Column filter->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool remove_solvent Remove Solvent (Lyophilization) pool->remove_solvent final_product Purified 4-O-Demethyl-11- deoxydoxorubicin remove_solvent->final_product

Caption: Workflow for the HPLC purification of this compound.

This application note provides a robust and adaptable HPLC method for the purification of this compound. The protocol is based on established methods for related anthracycline compounds and can be optimized to suit specific separation needs. The successful implementation of this method will yield a highly purified product suitable for further research and development.

References

Application Notes and Protocols for Cell Viability Assays: 4-O-Demethyl-11-deoxydoxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of 4-O-Demethyl-11-deoxydoxorubicin, an analog of the widely used chemotherapeutic agent doxorubicin, using common cell viability assays such as MTT and XTT.

Introduction

This compound is an anthracycline antibiotic and an analog of doxorubicin. Anthracyclines are a class of chemotherapeutic agents that exert their cytotoxic effects through multiple mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis or programmed cell death. The evaluation of the cytotoxic potential of novel doxorubicin analogs like this compound is a critical step in preclinical drug development. Cell viability assays are essential tools for determining the dose-dependent effects of such compounds on cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts (MTT or XTT) to a colored formazan product, the absorbance of which is directly proportional to the number of living cells. These assays are widely used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a key measure of its potency.

Mechanism of Action: Doxorubicin-Induced Apoptosis

Doxorubicin and its analogs induce apoptosis through both intrinsic and extrinsic pathways. Key events include DNA damage, generation of reactive oxygen species (ROS), and activation of caspase cascades.

Doxorubicin_Apoptosis_Pathway cluster_extracellular Extracellular Doxorubicin Doxorubicin

Data Presentation

The cytotoxic activity of this compound is typically quantified by its IC50 value. The following tables provide a template for presenting such data, with example values for a related doxorubicin analog against various cancer cell lines.

Table 1: IC50 Values of a Doxorubicin Analog in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma480.5 ± 0.1
HeLaCervical Carcinoma480.8 ± 0.2
A549Lung Carcinoma481.2 ± 0.3
HepG2Hepatocellular Carcinoma481.5 ± 0.4

Table 2: Comparative Cytotoxicity of Doxorubicin and a Doxorubicin Analog

CompoundCell LineIC50 (µM) after 48h
DoxorubicinMCF-70.9 ± 0.2
Doxorubicin AnalogMCF-70.5 ± 0.1
DoxorubicinA5491.8 ± 0.4
Doxorubicin AnalogA5491.2 ± 0.3

Experimental Protocols

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound using MTT or XTT assays is outlined below.

Experimental_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h (adhesion) Cell_Seeding->Incubation_1 Drug_Treatment Treat cells with serial dilutions of This compound Incubation_1->Drug_Treatment Incubation_2 Incubate for 24-72h Drug_Treatment->Incubation_2 Add_Reagent Add MTT or XTT reagent Incubation_2->Add_Reagent Incubation_3 Incubate for 2-4h Add_Reagent->Incubation_3 Solubilization Add solubilization buffer (MTT assay only) Incubation_3->Solubilization Measure_Absorbance Measure absorbance (570 nm for MTT, 450 nm for XTT) Solubilization->Measure_Absorbance Data_Analysis Calculate cell viability and IC50 values Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Protocol 1: MTT Assay

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Note: Doxorubicin has a red color and can interfere with the colorimetric readings of the MTT assay. To minimize this interference, it is recommended to remove the drug-containing medium and wash the cells with PBS before adding the MTT reagent.[1]

Protocol 2: XTT Assay

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Step 1).

  • Drug Treatment:

    • Follow the same procedure as for the MTT assay (Step 2).

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (typically a 50:1 ratio).

    • After the drug incubation period, add 50 µL of the XTT labeling mixture to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.

  • Data Analysis:

    • Follow the same data analysis procedure as for the MTT assay (Step 6) to calculate the percentage of cell viability and determine the IC50 value.

Conclusion

The MTT and XTT assays are robust and reliable methods for evaluating the cytotoxic effects of this compound. Adherence to these detailed protocols will enable researchers to generate accurate and reproducible data on the dose-dependent effects of this compound, which is crucial for its preclinical evaluation as a potential anticancer agent. Proper experimental design, including appropriate controls and consideration of potential interferences, is essential for obtaining meaningful results.

References

Application Notes and Protocols for Administering 4-O-Demethyl-11-deoxydoxorubicin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical administration of 4-O-Demethyl-11-deoxydoxorubicin, a doxorubicin analog. The protocols and data presented are synthesized from studies on closely related anthracyclines and should be adapted and optimized for specific experimental needs.

Overview and Background

This compound is an anthracycline glycoside isolated from cultures of Streptomyces peucetius var. aureus. Like its parent compound, doxorubicin, it is expected to exhibit cytotoxic activity against cancer cells and has shown activity in experimental tumors. The structural modifications may influence its potency, toxicity profile, and pharmacokinetic properties compared to doxorubicin.

The primary mechanism of action for anthracyclines involves the inhibition of topoisomerase II and intercalation into DNA, leading to DNA damage and apoptosis in cancer cells. Another key aspect of their activity and toxicity is the generation of reactive oxygen species (ROS).

Quantitative Data Summary

The following tables summarize key in vivo data for doxorubicin and its analogs to provide a comparative context for studies with this compound.

Table 1: Comparative Antitumor Activity of Doxorubicin Analogs in Murine Models

CompoundAnimal ModelTumor ModelDosing ScheduleEfficacyReference
Doxorubicin MiceGross leukemia, Mammary carcinoma, MS-2 sarcomaEquitoxic dosesActive[1]
MiceB16 melanomaEquitoxic dosesActive[1]
MiceColon 38 adenocarcinomaEquitoxic dosesActive[1]
4'-deoxydoxorubicin MiceGross leukemia, Mammary carcinoma, MS-2 sarcomaEquitoxic dosesAs active as doxorubicin[1]
MiceB16 melanomaEquitoxic dosesSlightly less active than doxorubicin[1]
MiceColon 38 adenocarcinomaEquitoxic dosesMore active than doxorubicin[1]
CF1 MiceMethylazoxymethanol acetate-induced colon tumors2.7 mg/kg, 4 weekly injectionsSignificant decrease in tumor number[2]
CF1 MiceMethylazoxymethanol acetate-induced colon tumors5 mg/kg, 6 weekly injectionsSignificant decrease in tumor number[2]
4-demethoxy-4'-O-methyldoxorubicin MiceMurine leukemias and solid tumors1 mg/kg (equitoxic to 10 mg/kg DX)Equally active to doxorubicin[3]

Table 2: Comparative Pharmacokinetic Parameters of Doxorubicin Analogs in Mice

CompoundParameterValueAnimal ModelReference
Doxorubicin Plasma EliminationBiexponentialTumor-bearing mice[3]
Terminal Half-life11 hMice with colon 38 adenocarcinoma[4]
Tissue DistributionHighest in liver and kidneyMice with colon 38 adenocarcinoma[4]
4-demethoxy-4'-O-methyldoxorubicin Plasma EliminationBiexponential, slightly faster than DoxorubicinTumor-bearing mice[3]
Tissue Distribution1.3-2 times higher than Doxorubicin in organs, 3 times higher in tumorTumor-bearing mice[3]
Elimination from Heart and LiverDetectable up to 24 h (DX up to 7 days)Tumor-bearing mice[3]
4'-deoxydoxorubicin Tissue LevelsSame as Doxorubicin, except higher peak in spleen and lungMice with solid tumors[5]
Elimination Rate from OrgansHigher than DoxorubicinMice with solid tumors[5]
4'-deoxy-4'-iodo-doxorubicin Plasma Terminal Half-life5 hMice with colon 38 adenocarcinoma[4]
Oral Absorption Efficiency27%Mice with colon 38 adenocarcinoma[4]
Tissue DistributionHigher than Doxorubicin in tumor, spleen, lung, small intestine, brain, pancreas, and ovariesMice with colon 38 adenocarcinoma[4]
Area Under the Curve (Heart)3 times lower than DoxorubicinMice with colon 38 adenocarcinoma[4]

Experimental Protocols

Formulation of this compound for In Vivo Administration

A common formulation for doxorubicin and its analogs for administration to animal models involves creating a solution that is both stable and biocompatible.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Protocol:

  • Prepare the vehicle solution: A common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline/PBS. A typical ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.

  • Dissolve the compound: First, dissolve the required amount of this compound powder in DMSO to create a stock solution.

  • Prepare the final formulation: To the DMSO stock solution, add PEG300 and mix until the solution is clear. Then, add Tween 80 and mix again. Finally, add the saline or PBS to reach the final desired concentration and volume.

  • Sterilization: The final formulation should be sterile-filtered through a 0.22 µm syringe filter before injection.

Administration in a Murine Xenograft Model

This protocol outlines the administration of this compound to mice bearing subcutaneous tumors.

Animal Model:

  • Immunocompromised mice (e.g., BALB/c nude, NOD/SCID) are suitable for xenograft studies with human cancer cell lines.

Protocol:

  • Cell Culture and Implantation: Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) under standard conditions. Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of media and Matrigel). Inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers regularly (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound intravenously (i.v.) via the tail vein. The dosage and schedule should be determined from preliminary dose-finding studies, but a starting point could be based on equitoxic doses of related compounds like 4'-deoxydoxorubicin (e.g., weekly injections).

  • Monitoring: Monitor the animals for tumor growth, body weight (as an indicator of toxicity), and any signs of adverse effects.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. At the endpoint, euthanize the animals and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic Study in Mice

This protocol describes a basic pharmacokinetic study to determine the distribution and elimination of this compound.

Animal Model:

  • Healthy mice (e.g., BALB/c) or tumor-bearing mice can be used.

Protocol:

  • Drug Administration: Administer a single dose of this compound intravenously to a cohort of mice.

  • Sample Collection: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples from a subset of mice at each time point (serial sampling from the same animal is possible in some cases but terminal sampling is more common for tissue collection). Blood can be collected via retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma and Tissue Preparation: Centrifuge the blood samples to separate the plasma. Euthanize the animals and harvest major organs (liver, kidney, heart, spleen, lung) and tumors (if applicable). Homogenize the tissues in a suitable buffer.

  • Drug Quantification: Extract the drug from plasma and tissue homogenates. Quantify the concentration of this compound and its potential metabolites using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC).

Visualizations

Proposed Signaling Pathway of this compound

Based on the known mechanisms of doxorubicin, the following pathway is proposed for this compound.

Doxorubicin_Pathway cluster_cell Cancer Cell Drug 4-O-Demethyl-11- deoxydoxorubicin CellMembrane Cell Membrane Drug_in Drug (intracellular) DNA Nuclear DNA DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Top2 Topoisomerase II Top2->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondria Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS ROS->DNA_Damage OxidativeStress Oxidative Stress (Cardiotoxicity) ROS->OxidativeStress Drug_in->DNA Intercalation Drug_in->Top2 Inhibition Drug_in->Mitochondria Efficacy_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment with Drug or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Data Analysis (Tumor Growth Inhibition) euthanasia->analysis end End analysis->end

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by 4-O-Demethyl-11-deoxydoxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethyl-11-deoxydoxorubicin is an anthracycline antibiotic, a class of compounds known for their potent antibacterial and antitumor properties.[1][2] As an analog of the widely used chemotherapeutic agent doxorubicin, it is presumed to exert its cytotoxic effects through similar mechanisms, including intercalation into DNA and inhibition of topoisomerase II.[3][4] This disruption of DNA replication and transcription ultimately leads to cell cycle arrest and apoptosis.[3][5]

Flow cytometry is a powerful technique for investigating the effects of cytotoxic compounds on the cell cycle.[6] By staining DNA with a fluorescent dye such as propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantitatively analyzed based on their DNA content.[7][8] These application notes provide a framework for analyzing the cell cycle arrest induced by this compound using flow cytometry.

Data Presentation

Disclaimer: The following quantitative data is illustrative and based on typical results observed with the parent compound, doxorubicin, in various cancer cell lines. Actual results for this compound may vary depending on the cell line, concentration, and exposure time.

Table 1: Effect of this compound on Cell Cycle Distribution in Human Prostate Cancer Cells (PC3)

TreatmentConcentration (µg/mL)% of Cells in G0/G1% of Cells in S Phase% of Cells in G2/M
Control (Untreated)065.220.514.3
This compound1055.815.129.1
This compound2542.310.747.0
This compound5030.18.261.7

Based on data for doxorubicin in PC3 cells, a significant increase in the G2/M population is expected with increasing concentrations of the drug, indicating a G2/M phase cell cycle arrest.[9]

Table 2: Time-Course of G2/M Arrest in Human Leukemia Cells (Molt-4) Treated with this compound (1.0 µg/mL)

Time after Treatment (hours)% of Cells in G0/G1% of Cells in S Phase% of Cells in G2/M
0 (Control)58.428.113.5
1250.222.527.3
2441.715.942.4
4835.912.351.8

Doxorubicin has been shown to induce a time-dependent accumulation of cells in the G2/M phase.[10] A similar kinetic profile is anticipated for this compound.

Experimental Protocols

Protocol 1: Cell Culture and Drug Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., PC3, MCF-7, HeLa) in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment (typically 1-2 x 10^5 cells/well).

  • Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions).

  • Incubation: Return the plates to the incubator and incubate for the desired time points (e.g., 24, 48 hours).

Protocol 2: Cell Staining for Flow Cytometry Analysis

This protocol is for staining fixed cells with propidium iodide (PI) for DNA content analysis.[3][7][11]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

  • RNase A Solution (100 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA.

    • For suspension cells, directly collect the cells.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at approximately 300 x g for 5 minutes.[3]

    • Aspirate the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of PBS and centrifuge again at 300 x g for 5 minutes. Aspirate the supernatant.

  • Fixation:

    • Gently resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[3][11]

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[3]

  • Staining:

    • Pellet the fixed cells by centrifugation at a higher speed (e.g., 850 x g) for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in 400 µL of PI staining solution.[3]

    • Add 100 µL of RNase A solution to ensure that only DNA is stained.[3][12]

    • Incubate at room temperature for 15-30 minutes, protected from light.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.[3]

    • Use a linear scale for the PI fluorescence signal.

    • Gate out doublets and aggregates to ensure analysis of single cells.[12]

    • Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in each phase.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis cell_culture Seed and culture cells drug_treatment Treat with 4-O-Demethyl- 11-deoxydoxorubicin cell_culture->drug_treatment harvest Harvest and wash cells drug_treatment->harvest fixation Fix with cold 70% Ethanol harvest->fixation staining Stain with PI and RNase A fixation->staining flow_cytometry Acquire data on flow cytometer staining->flow_cytometry data_analysis Analyze cell cycle distribution flow_cytometry->data_analysis

Caption: Experimental workflow for cell cycle analysis.

Postulated Signaling Pathway for Cell Cycle Arrest

This diagram illustrates the generally accepted signaling pathway for doxorubicin-induced cell cycle arrest, which is hypothesized to be similar for this compound.

G cluster_dna DNA Damage & Response cluster_p53 p53-Dependent Pathway cluster_chk Checkpoint Kinase Pathway compound This compound dna_damage DNA Intercalation & Topoisomerase II Inhibition compound->dna_damage atm_atr ATM/ATR Kinase Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 chk1_2 Chk1/Chk2 Phosphorylation atm_atr->chk1_2 p21 p21 Expression p53->p21 cdk_inhibition CDK-Cyclin Inhibition p21->cdk_inhibition arrest G2/M Cell Cycle Arrest cdk_inhibition->arrest Prevents G1/S & G2/M progression cdc25 Cdc25 Phosphatase Inhibition chk1_2->cdc25 cdc25->arrest Prevents Mitotic Entry

Caption: Postulated signaling pathway for G2/M arrest.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with 4'-O-Demethyl-11-deoxydoxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 4'-O-Demethyl-11-deoxydoxorubicin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4'-O-Demethyl-11-deoxydoxorubicin and what are its general properties?

4'-O-Demethyl-11-deoxydoxorubicin is an anthracycline antibiotic, a derivative of the well-known chemotherapeutic agent doxorubicin.[1][2][3] It exhibits antibacterial and antitumor properties and has been shown to be cytotoxic to cancer cell lines such as HeLa cells.[2][3] Like other anthracyclines, it is a complex organic molecule that can present solubility challenges in aqueous solutions.

Q2: What is the primary mechanism of action for 4'-O-Demethyl-11-deoxydoxorubicin?

While specific studies on 4'-O-Demethyl-11-deoxydoxorubicin are limited, its mechanism of action is presumed to be similar to that of doxorubicin. The primary mechanisms for doxorubicin are:

  • DNA Intercalation: The planar aromatic portion of the molecule inserts itself between DNA base pairs, disrupting DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA replication, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): The drug can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and membranes. This oxidative stress can trigger apoptotic pathways.

These actions collectively lead to cell cycle arrest and apoptosis (programmed cell death).

Q3: In which solvents is 4'-O-Demethyl-11-deoxydoxorubicin soluble?

  • Primary Stock Solution: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution. Many suppliers of doxorubicin and its analogues provide solubility information in DMSO. For instance, doxorubicin hydrochloride is soluble in DMSO at approximately 10 mg/mL.[4]

  • Intermediate Dilutions: Ethanol can be used for intermediate dilutions, although the solubility is generally lower than in DMSO. Doxorubicin hydrochloride has a lower solubility in ethanol, around 1 mg/mL.[4]

  • Aqueous Solutions: 4'-O-Demethyl-11-deoxydoxorubicin, like doxorubicin, is expected to have poor solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media. Direct dissolution in these buffers is not recommended.

It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it into your aqueous experimental medium.

Troubleshooting Guide

Issue 1: My 4'-O-Demethyl-11-deoxydoxorubicin precipitated when I added it to my cell culture medium.

This is a common issue with hydrophobic compounds. The abrupt change in solvent polarity from a high concentration in DMSO to a predominantly aqueous environment can cause the compound to fall out of solution.

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent toxicity to the cells. However, a slightly higher but non-toxic concentration may be necessary to maintain solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform serial dilutions. For example, first, dilute the stock in a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to the final volume of the complete medium.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help improve solubility.

  • Increase Serum Concentration (if applicable): If your experimental design allows, a higher serum concentration in the medium can sometimes help to keep hydrophobic compounds in solution due to the presence of albumin and other proteins that can bind to the drug.

  • Sonication: Brief sonication of the final solution can sometimes help to redissolve small precipitates, but this should be done cautiously to avoid damaging the compound or other medium components.

Issue 2: I am observing unexpected or inconsistent results in my cytotoxicity assays.

This could be related to solubility issues leading to inconsistent dosing or direct compound toxicity unrelated to its primary mechanism of action.

Solutions:

  • Visual Inspection for Precipitation: Before adding the treatment to your cells, carefully inspect the diluted compound in the medium for any signs of precipitation (cloudiness, visible particles). If precipitation is observed, the actual concentration of the soluble drug is lower than intended.

  • Filter Sterilization: After diluting the compound into the final medium, you can filter-sterilize the solution using a 0.22 µm filter. This will remove any undissolved particles, ensuring you are working with a true solution. However, be aware that this may also reduce the final concentration if a significant amount has precipitated.

  • Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same final concentration used for the drug dilutions to account for any effects of the solvent on cell viability.

  • Positive Control: Use a well-characterized related compound, such as doxorubicin, as a positive control to ensure your assay is performing as expected.

Issue 3: How can I determine the optimal concentration range for my experiments?

A dose-response experiment is essential to determine the effective concentration range of 4'-O-Demethyl-11-deoxydoxorubicin for your specific cell line.

Solution:

  • Perform a Pilot Experiment: Start with a broad range of concentrations (e.g., from nanomolar to micromolar) to identify the approximate range where you observe a biological effect.

  • Narrow Down the Concentration Range: Based on the pilot results, perform a more detailed dose-response curve with more concentrations within the active range to accurately determine the IC50 (the concentration that inhibits 50% of the biological activity). For reference, the IC50 of doxorubicin in HeLa cells has been reported to be in the range of 0.2 to 5.56 µM, depending on the experimental conditions.[5][6][7][8]

Data Presentation

Table 1: Physical and Chemical Properties of 4'-O-Demethyl-11-deoxydoxorubicin

PropertyValueReference
Molecular FormulaC₂₆H₂₇NO₁₀[9]
Molecular Weight513.49 g/mol [9]
AppearanceSolid (inferred)
CAS Number81382-05-0[9]

Table 2: Solubility of Doxorubicin Hydrochloride (as a reference for 4'-O-Demethyl-11-deoxydoxorubicin)

SolventApproximate SolubilityReference
DMSO10 mg/mL[4]
WaterSparingly soluble[4]
Ethanol~1 mg/mL[4]
PBS (pH 7.2)~0.5 mg/mL (in 1:1 DMSO:PBS)[4]

Experimental Protocols

Detailed Methodology: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of 4'-O-Demethyl-11-deoxydoxorubicin using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HeLa cells (or other cancer cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 4'-O-Demethyl-11-deoxydoxorubicin

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4'-O-Demethyl-11-deoxydoxorubicin in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to obtain the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (in DMSO) prep_dilutions Prepare Serial Dilutions (in culture medium) prep_stock->prep_dilutions treat_cells Treat Cells with Compound prep_dilutions->treat_cells seed_cells Seed Cells in 96-well Plate incubate_attach Incubate (24h) for cell attachment seed_cells->incubate_attach incubate_attach->treat_cells incubate_treat Incubate (48-72h) treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

doxorubicin_pathway cluster_drug Drug Action cluster_cellular Cellular Targets & Effects cluster_signaling Apoptosis Signaling cluster_outcome Cellular Outcome dox 4'-O-Demethyl-11-deoxydoxorubicin (Doxorubicin Analog) dna Nuclear DNA dox->dna Intercalation topo2 Topoisomerase II dox->topo2 Inhibition ros Reactive Oxygen Species (ROS) Generation dox->ros dna_damage DNA Damage & Strand Breaks dna->dna_damage topo2->dna_damage oxidative_stress Oxidative Stress ros->oxidative_stress p53 p53 Activation dna_damage->p53 oxidative_stress->dna_damage bax Bax Upregulation p53->bax cyto_c Cytochrome c Release bax->cyto_c from Mitochondria caspases Caspase Cascade Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.

References

Optimizing dosage and administration of 4-O-Demethyl-11-deoxydoxorubicin in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for in vivo studies with a new anthracycline analog like 4-O-Demethyl-11-deoxydoxorubicin?

A1: Establishing a safe and effective starting dose is a critical first step. Since specific data for this compound is limited, a dose-finding study (dose escalation) is strongly recommended. As a reference, Phase I clinical trials for a related compound, 4'-deoxydoxorubicin (esorubicin), utilized intravenous doses ranging from 10 to 35 mg/m².[1] For preclinical studies in murine models, a common starting point for novel anthracyclines can be in the range of 1-10 mg/kg, depending on the in vitro cytotoxicity data. It is crucial to begin with a low dose and escalate gradually while closely monitoring for signs of toxicity.

Q2: How should I select the appropriate vehicle for in vivo administration?

A2: The choice of vehicle depends on the solubility and stability of your compound. For many anthracyclines, sterile saline (0.9% NaCl) is a suitable vehicle for intravenous administration. However, if your compound has poor aqueous solubility, you may need to explore other options. A common strategy for lipophilic compounds is to use a co-solvent system. For example, a formulation of 50% DMSO, 40% PEG300, and 10% ethanol has been used to improve the solubility of other complex molecules for oral administration in mice.[2] Always perform a vehicle-only control group in your experiments to rule out any effects from the vehicle itself.

Q3: What are the common routes of administration for anthracyclines in preclinical models?

A3: The most common route of administration for anthracyclines in preclinical studies is intravenous (i.v.) injection, typically via the tail vein in rodents. This route ensures immediate and complete bioavailability. Some analogs have also been investigated for oral (p.o.) administration.[3][4] The choice of administration route should be guided by the specific research question and the pharmacokinetic properties of the compound.

Q4: What are the key signs of toxicity to monitor in animals treated with novel anthracyclines?

A4: Common dose-limiting toxicities for anthracyclines include myelosuppression (leukopenia, thrombocytopenia) and cardiotoxicity.[5] Researchers should monitor for the following signs:

  • General Health: Weight loss, lethargy, ruffled fur, changes in behavior.

  • Hematological Toxicity: Perform complete blood counts (CBCs) to monitor for decreases in white blood cells, red blood cells, and platelets.

  • Cardiotoxicity: While less common with some newer analogs, it remains a concern.[3][4] Histopathological examination of heart tissue at the end of the study is recommended.

  • Gastrointestinal Toxicity: Diarrhea, dehydration.

  • Local Reactions: Irritation or necrosis at the injection site.

Q5: How can I optimize the dosing schedule?

A5: The optimal dosing schedule aims to maximize anti-tumor efficacy while minimizing toxicity. This often involves balancing the dose intensity and the frequency of administration. Common schedules in preclinical studies include single-dose administration, daily administration for a set number of days, or intermittent dosing (e.g., once or twice weekly). The choice of schedule will depend on the compound's half-life and the tumor model being used. For some related compounds, an intermittent schedule of every 21 days was used in clinical trials.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High mortality or excessive weight loss (>20%) in treated animals. The administered dose is too high.Reduce the dose. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).
No observable anti-tumor effect. The dose is too low. The compound may not be reaching the tumor at therapeutic concentrations. The tumor model is resistant.Increase the dose, if tolerated. Analyze the pharmacokinetics (PK) of the compound to assess tumor penetration. Consider using a different, more sensitive tumor model.
Precipitation of the compound upon injection. Poor solubility of the compound in the chosen vehicle.Test alternative vehicle formulations. Consider micronizing the compound to improve its dissolution rate.
Inconsistent results between experiments. Variability in drug preparation. Inconsistent administration technique. Animal-to-animal variability.Standardize the drug formulation and preparation process. Ensure consistent and accurate administration (e.g., proper tail vein injection). Increase the number of animals per group to improve statistical power.
Local irritation or necrosis at the injection site. The compound is an irritant. Extravasation (leakage) of the drug outside the vein.Dilute the drug to a lower concentration. Administer the drug slowly. Ensure proper needle placement in the vein.

Experimental Protocols

General Protocol for a Murine Xenograft Model

This protocol provides a general framework. Specific details should be optimized for your particular tumor model and compound.

  • Cell Culture and Implantation:

    • Culture human tumor cells in appropriate media.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Implant tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Randomization:

    • Measure tumor volumes and randomize mice into treatment and control groups.

    • Ensure the average tumor volume is similar across all groups.

  • Drug Preparation and Administration:

    • Prepare the this compound formulation in a sterile vehicle.

    • Administer the drug and vehicle control according to the chosen route and schedule.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health daily for signs of toxicity.

  • Endpoint:

    • Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed.

    • Collect tumors and organs for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation

Table 1: Example Pharmacokinetic Parameters of Doxorubicin Analogs in Humans

Compound Dose Range Terminal Half-Life (t½) Total Body Clearance Primary Metabolite Reference
Esorubicin (4'-deoxydoxorubicin) 20-40 mg/m²20.4 ± 7.3 hr45.5 ± 26.8 L/min/m²4'-deoxydoxorubicinol[6]
4'-epi-doxorubicin Not specifiedVery long elimination phaseFaster than Doxorubicin4'-epi-doxorubicinol, aglycones, glucuronides[7]
4'-iodo-4'-deoxydoxorubicin 6-90 mg/m²10.3 hr350 L/h/m²4'-iodo-4'-deoxy-doxorubicinol[8]

Table 2: Recommended Doses for Phase II Studies of Esorubicin (4'-deoxydoxorubicin)

Patient Risk Level Recommended Dose (i.v.) Schedule Reference
Good-risk30 mg/m²Every 21 days[1]
Moderate-risk or heavily pretreated25 mg/m²Every 21 days[1]

Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Study Workflow start Start: Tumor Cell Culture implant Tumor Cell Implantation in Mice start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomization into Treatment Groups growth->randomize treat Treatment Administration (Drug vs. Vehicle) randomize->treat monitor Monitor Tumor Growth, Body Weight, and Toxicity treat->monitor endpoint Endpoint Criteria Met monitor->endpoint analysis Tumor and Organ Analysis endpoint->analysis dose_optimization cluster_optimization Iterative Dose Optimization Cycle dose_finding Initial Dose-Finding (Escalation Study) efficacy_testing Efficacy Testing at Sub-toxic Doses dose_finding->efficacy_testing pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis efficacy_testing->pk_pd_analysis schedule_refinement Dosing Schedule Refinement pk_pd_analysis->schedule_refinement schedule_refinement->dose_finding Re-evaluate if needed

References

Troubleshooting inconsistent results in 4-O-Demethyl-11-deoxydoxorubicin cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4'-O-Demethyl-11-deoxydoxorubicin in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is 4'-O-Demethyl-11-deoxydoxorubicin and what is its mechanism of action?

4'-O-Demethyl-11-deoxydoxorubicin is an analog of the widely used chemotherapeutic agent, doxorubicin.[1] Like other anthracyclines, its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. This leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.

Q2: Which cytotoxicity assay is most suitable for this compound?

The most commonly used and well-documented assay for doxorubicin and its analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Other suitable assays include the MTS, XTT, and resazurin-based assays. However, it is crucial to be aware of the potential for interference from the reddish color of anthracycline compounds in colorimetric assays.

Q3: What are the expected IC50 values for 4'-O-Demethyl-11-deoxydoxorubicin?

Specific IC50 values for 4'-O-Demethyl-11-deoxydoxorubicin are not extensively reported in publicly available literature. However, as an analog of doxorubicin, its potency is expected to be in a similar range. The IC50 of doxorubicin can vary significantly depending on the cell line, incubation time, and assay conditions. The table below provides a reference range of doxorubicin IC50 values in various cancer cell lines.

Data Presentation: Reference IC50 Values for Doxorubicin

Cell LineCancer TypeIncubation Time (hours)Reported IC50 (µM)
MCF-7Breast Adenocarcinoma242.50
HeLaCervical Carcinoma242.92
A549Lung Carcinoma24> 20
HepG2Hepatocellular Carcinoma2412.18
TCCSUPBladder Cancer2412.55
BFTC-905Bladder Cancer242.26
M21Skin Melanoma242.77
UMUC-3Bladder Cancer245.15

Note: This data is for the parent compound, doxorubicin, and should be used as a reference. Actual IC50 values for 4'-O-Demethyl-11-deoxydoxorubicin may vary and should be determined empirically for each cell line and experimental setup.

Troubleshooting Guide

Issue 1: High variability between replicate wells.
  • Question: My replicate wells for the same concentration of 4'-O-Demethyl-11-deoxydoxorubicin show significantly different absorbance readings. What could be the cause?

  • Answer:

    • Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution. Avoid letting plates sit on the bench for extended periods before incubation, which can lead to cells clumping in the center.

    • Pipetting errors: Use calibrated pipettes and ensure consistent technique when adding the compound, media, and assay reagents. When performing serial dilutions, thoroughly mix each dilution before proceeding to the next.

    • Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.

    • Contamination: Visually inspect your cell cultures for any signs of microbial contamination, which can significantly impact cell viability and metabolic activity.

Issue 2: Inconsistent IC50 values between experiments.
  • Question: I am getting different IC50 values for the same cell line and compound in separate experiments. Why is this happening?

  • Answer:

    • Cell passage number and health: The sensitivity of cells to a cytotoxic agent can change with increasing passage number. It is recommended to use cells within a consistent and low passage number range for all experiments. Ensure cells are in the logarithmic growth phase and have high viability before starting the assay.

    • Variations in incubation time: The duration of exposure to the compound will directly impact the IC50 value. Adhere to a consistent incubation time for all comparative experiments.

    • Reagent variability: Prepare fresh dilutions of 4'-O-Demethyl-11-deoxydoxorubicin for each experiment from a well-characterized stock solution. The quality and age of assay reagents like MTT can also affect the results.

    • Cell seeding density: The initial number of cells seeded per well can influence the IC50 value. Optimize and maintain a consistent seeding density for each cell line.

Issue 3: Unexpectedly high or low absorbance readings.
  • Question: My control wells have very low absorbance, or my treated wells show higher absorbance than the control. What should I do?

  • Answer:

    • Compound interference: Doxorubicin and its analogs are red and can interfere with colorimetric assays. To correct for this, include control wells containing the compound in cell-free media at the same concentrations used in the experimental wells. Subtract the average absorbance of these background wells from your experimental data.

    • Incorrect wavelength: Ensure you are reading the absorbance at the correct wavelength for the formazan product (typically ~570 nm for MTT) and are using a reference wavelength (e.g., 630 nm) to subtract background absorbance.

    • Contamination: Bacterial or yeast contamination can lead to high background absorbance.

    • Precipitation of the compound: At higher concentrations, the compound may precipitate out of solution, leading to inaccurate results. Visually inspect your dilution series for any signs of precipitation.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol provides a general framework for assessing the cytotoxicity of 4'-O-Demethyl-11-deoxydoxorubicin using the MTT assay. Optimization of cell seeding density and incubation times is recommended for each cell line.

Materials:

  • 4'-O-Demethyl-11-deoxydoxorubicin

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest a sub-confluent culture using trypsin-EDTA and resuspend in complete medium to create a single-cell suspension.

    • For suspension cells, collect cells by centrifugation and resuspend in complete medium.

    • Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment:

    • Prepare a stock solution of 4'-O-Demethyl-11-deoxydoxorubicin in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound in complete medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.

    • To account for the compound's color, include a set of wells with the compound dilutions in medium without cells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • After the MTT incubation, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm) using a microplate reader.

    • Subtract the background absorbance from the cell-free compound control wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Doxorubicin-Induced Apoptotic Signaling Pathway

Doxorubicin_Pathway Dox 4'-O-Demethyl-11-deoxydoxorubicin (Doxorubicin Analog) DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation p53 p53 Activation DNA->p53 DNA Damage TopoII->p53 DNA Damage Mito Mitochondria ROS->Mito Damage Mito->ROS Generation CytoC Cytochrome c Release Mito->CytoC Bax Bax Activation p53->Bax Bax->Mito Permeabilization Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Doxorubicin analog-induced apoptotic signaling pathway.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Data Analysis (Calculate IC50) Read->Analyze End End Analyze->End

Caption: A typical workflow for an MTT-based cytotoxicity assay.

References

Reducing off-target effects of 4-O-Demethyl-11-deoxydoxorubicin in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-O-Demethyl-11-deoxydoxorubicin in animal studies. The information is primarily based on studies of the closely related anthracycline, doxorubicin, due to the limited specific data on this compound's off-target effects.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: High incidence of acute toxicity or mortality in the treatment group.

  • Question: We observed significant weight loss (>15%) and unexpected mortality in our mouse cohort within the first week of treatment with this compound. What could be the cause and how can we mitigate this?

  • Answer: Acute toxicity with anthracyclines is often dose-dependent.[1][2] The initial dosage may be too high for the specific animal strain or model.

    • Recommended Actions:

      • Dose Reduction: Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.

      • Fractionated Dosing: Consider splitting the total weekly dose into smaller, more frequent administrations to reduce peak plasma concentrations.

      • Hydration and Nutrition: Ensure animals have easy access to hydration and palatable, high-calorie food to counteract dehydration and anorexia.

      • Vehicle Formulation: Investigate alternative delivery vehicles, such as liposomal formulations, which can alter the biodistribution and reduce acute toxicity.[3]

Issue 2: Inconsistent anti-tumor efficacy across the treatment group.

  • Question: Our tumor growth inhibition data shows high variability between individual animals treated with this compound. What are the potential reasons for this?

  • Answer: Inconsistent anti-tumor effect can stem from several factors related to drug administration and tumor biology.

    • Recommended Actions:

      • Administration Route and Technique: Ensure consistent administration. For intravenous injections, confirm proper tail vein cannulation to avoid extravasation. For intraperitoneal injections, vary the injection site to prevent localized drug accumulation.

      • Tumor Size at Treatment Initiation: Start treatment when tumors reach a consistent, pre-determined size across all animals. Large, necrotic tumors may have poor drug perfusion.

      • Drug Stability: Prepare fresh drug solutions for each treatment day, as anthracyclines can be sensitive to light and degradation over time.

Issue 3: Evidence of significant cardiotoxicity at therapeutic doses.

  • Question: Histological analysis of heart tissue from our treated animals reveals signs of cardiomyocyte damage, even at doses that provide a therapeutic effect. How can we reduce this off-target cardiotoxicity?

  • Answer: Cardiotoxicity is a known class effect of anthracyclines, primarily linked to oxidative stress and interference with topoisomerase IIβ in cardiomyocytes.[1][4]

    • Recommended Actions:

      • Co-administration of Cardioprotective Agents: The only FDA-approved drug for preventing anthracycline-related cardiotoxicity is dexrazoxane, which acts as an iron chelator to reduce the formation of reactive oxygen species.[5][6]

      • Novel Drug Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can reduce its accumulation in the heart.[3][7] Studies with doxorubicin have shown that exosomal delivery can decrease its accumulation in the heart by approximately 40%.[3]

      • Exercise: Endurance exercise has been demonstrated to stimulate biochemical adaptations that protect against doxorubicin-induced cellular toxicity in off-target tissues like the heart, skeletal muscle, liver, and kidneys.[4][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of off-target toxicity for anthracyclines like this compound?

A1: The primary mechanism of off-target toxicity, particularly cardiotoxicity, for anthracyclines is multifactorial. It involves the generation of reactive oxygen species (ROS) through redox cycling of the drug molecule, which leads to oxidative stress and damage to cellular components, including lipids and DNA.[4][8] Additionally, anthracyclines can interfere with topoisomerase II, leading to DNA strand breaks and apoptosis in non-cancerous cells.[10]

Q2: How should I monitor for cardiotoxicity in my animal studies?

A2: A multi-pronged approach is recommended:

  • Functional Assessment: Serial echocardiography to measure left ventricular ejection fraction (LVEF) and fractional shortening. A decrease in LVEF is a key indicator of cardiac dysfunction.[2][11]

  • Biomarkers: Measurement of serum cardiac troponins (cTnI or cTnT) can indicate myocardial injury.[1][11]

  • Histopathology: Post-mortem histological examination of heart tissue for signs of cardiomyocyte vacuolization, myofibrillar loss, and fibrosis.

Q3: Are there alternative formulations that can reduce systemic toxicity?

A3: Yes, novel drug delivery systems are a primary strategy. Liposomal formulations of doxorubicin have been successful in reducing cardiotoxicity by altering the drug's biodistribution.[3][5] Nano-aggregates and exosome-based delivery systems have also shown promise in preclinical studies by decreasing drug accumulation in the heart while maintaining anti-tumor efficacy.[3][7]

Q4: Can co-administration of other agents mitigate off-target effects?

A4: Yes. Dexrazoxane is a clinically approved cardioprotective agent used with anthracyclines.[5][6] Additionally, preclinical studies have explored the co-administration of antioxidants and other natural compounds like flavonoids, which can help reduce oxidative stress.[5][12]

Data Presentation

Table 1: Biodistribution of Free Doxorubicin vs. Nano-aggregate Formulations in Rats

OrganMean % of Injected Dose (Free Doxorubicin - 6h post-injection)Mean % of Injected Dose (Nano-aggregate Doxorubicin - 6h post-injection)
Heart~12.5%Significantly Lower (data varies by formulation)
Liver~13.8%Variable
BloodLower3.0 to 3.5 times higher

Source: Adapted from in-vivo biodistribution studies of doxorubicin.[7] This table illustrates how novel formulations can alter drug distribution, reducing accumulation in the heart.

Table 2: Effect of Doxorubicin Formulations on Cardiac Toxicity Markers

ParameterFree DoxorubicinLiposomal Doxorubicin + Quercetin
MDA Levels (Lipid Peroxidation)IncreasedSignificantly Reduced
Glutathione Peroxidase ActivityReducedRestored
Catalase ActivityReducedRestored
Superoxide Dismutase ActivityReducedRestored

Source: Adapted from studies on mitigating doxorubicin-induced cardiotoxicity.[13] This data shows how liposomal formulations combined with antioxidants can ameliorate oxidative stress in cardiac tissue.

Experimental Protocols

Protocol 1: In Vivo Biodistribution Study

  • Animal Model: Wistar rats or relevant tumor-bearing mouse model.

  • Drug Administration: Administer this compound (or a formulated version) intravenously at a predetermined dose (e.g., 6 mg/kg body weight).[7]

  • Time Points: Euthanize cohorts of animals at various time points post-injection (e.g., 1, 6, 24 hours).

  • Organ Collection: Perfuse animals with saline and collect key organs (heart, liver, kidneys, spleen, lungs, and tumor).

  • Drug Quantification: Homogenize tissues and extract the drug using an appropriate solvent. Quantify the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

  • Data Analysis: Express drug concentration as a percentage of the injected dose per gram of tissue.

Protocol 2: Evaluation of Cardiotoxicity

  • Animal Model and Treatment: Use a relevant rodent model. Treat animals with this compound over several weeks, mimicking a clinical dosing schedule. Include a control group and a group co-treated with a cardioprotective agent (e.g., dexrazoxane).

  • Echocardiography: Perform baseline and periodic echocardiograms under light anesthesia to measure LVEF and fractional shortening.

  • Blood Sampling: Collect blood samples at baseline and end-of-study to measure cardiac troponin levels using an ELISA kit.

  • Histopathology: At the end of the study, euthanize animals, collect hearts, and fix them in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess cardiomyocyte damage and fibrosis.

  • Oxidative Stress Markers: Homogenize a portion of the heart tissue to measure levels of malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.[13]

Visualizations

G cluster_0 Phase 1: Pre-treatment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis Animal Acclimatization Animal Acclimatization Tumor Implantation Tumor Implantation Animal Acclimatization->Tumor Implantation Baseline Measurements Baseline Measurements (Weight, Tumor Volume, Echo) Tumor Implantation->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Treatment Groups Group A: Vehicle Group B: Drug Group C: Drug + Protectant Randomization->Treatment Groups Treatment Administration Treatment Administration Treatment Groups->Treatment Administration Regular Monitoring Regular Monitoring (Weight, Tumor Volume, Clinical Signs) Treatment Administration->Regular Monitoring Final Measurements Final Measurements (Tumor Volume, Echo) Regular Monitoring->Final Measurements Euthanasia & Necropsy Euthanasia & Necropsy Final Measurements->Euthanasia & Necropsy Tissue Collection Tissue Collection (Heart, Tumor, Liver) Euthanasia & Necropsy->Tissue Collection Data Analysis Data Analysis (Histopathology, Biomarkers) Tissue Collection->Data Analysis

Caption: Experimental workflow for an in vivo study.

G Anthracycline Anthracycline Topoisomerase IIb Inhibition Topoisomerase IIb Inhibition Anthracycline->Topoisomerase IIb Inhibition Redox Cycling Redox Cycling Anthracycline->Redox Cycling DNA Damage DNA Damage Topoisomerase IIb Inhibition->DNA Damage ROS Production Reactive Oxygen Species (ROS) Production Redox Cycling->ROS Production Apoptosis Apoptosis DNA Damage->Apoptosis Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Mitochondrial Dysfunction->Apoptosis Cardiomyocyte Death Cardiomyocyte Death Apoptosis->Cardiomyocyte Death

Caption: Anthracycline-induced cardiotoxicity pathway.

G Start Issue Observed: Excessive Toxicity / Mortality CheckDose Is dose based on MTD study? Start->CheckDose PerformMTD Action: Perform MTD study to establish a safe dose. CheckDose->PerformMTD No CheckFormulation Is drug formulation optimized? CheckDose->CheckFormulation Yes ConsiderLiposomes Action: Test liposomal or nanoparticle formulations. CheckFormulation->ConsiderLiposomes No CheckSchedule Is dosing schedule optimized? CheckFormulation->CheckSchedule Yes FractionateDose Action: Implement a fractionated dosing schedule. CheckSchedule->FractionateDose No AddProtectant Action: Add cardioprotective agent (e.g., Dexrazoxane). CheckSchedule->AddProtectant Yes

Caption: Troubleshooting excessive toxicity in animal studies.

References

Technical Support Center: Method Refinement for Detecting 4-O-Demethyl-11-deoxydoxorubicin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the detection and quantification of 4-O-Demethyl-11-deoxydoxorubicin and other doxorubicin metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical workflow, from sample preparation to data analysis.

Problem IDIssuePotential CausesRecommended Solutions
HPLC-001 Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with residual silanols on the column. - Dead volume in the HPLC system.- Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. - Reduce the sample concentration or injection volume. - Use a column with high-purity silica and effective end-capping. Consider adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase. - Ensure all fittings and tubing are properly connected to minimize dead volume.[1][2]
HPLC-002 Inconsistent Retention Times - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Column degradation or contamination. - Air bubbles in the pump or detector.- Use a column oven to maintain a stable temperature. - Prepare fresh mobile phase daily and ensure thorough mixing. - Implement a column washing protocol between runs and use guard columns.[3] - Degas the mobile phase and purge the pump.
MS-001 Low Signal Intensity or Poor Sensitivity - Suboptimal ionization source parameters (e.g., spray voltage, gas flow, temperature). - Matrix effects causing ion suppression. - Inefficient sample extraction and recovery. - Analyte degradation during sample processing or storage.- Optimize electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters for the specific analytes.[4][5] - Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6][7][8] - Evaluate and optimize the extraction procedure to maximize recovery. - Ensure samples are processed and stored at appropriate temperatures (e.g., -80°C) to minimize degradation.[9][10]
MS-002 High Background Noise or Interferences - Contamination from solvents, reagents, or labware. - Co-elution of matrix components with the analytes of interest. - Carryover from previous injections.- Use high-purity solvents and reagents. - Optimize the chromatographic separation to resolve analytes from interfering peaks. - Implement a robust needle and injection port washing procedure between samples.
SMPL-001 Low Recovery During Sample Extraction - Inappropriate extraction solvent or pH. - Incomplete elution from SPE cartridges. - Analyte binding to labware.- Test different organic solvents and pH conditions for LLE. For SPE, screen various sorbents and elution solvents.[6] - Ensure the elution solvent is strong enough to desorb the analytes completely from the SPE sorbent. - Use low-binding microcentrifuge tubes and pipette tips.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial HPLC conditions for separating doxorubicin and its metabolites?

A1: A good starting point for reversed-phase HPLC is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution. A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). A gradient from a low to a high percentage of the organic modifier allows for the separation of metabolites with varying polarities. Fluorescence detection is highly sensitive for doxorubicin and its metabolites, with excitation and emission wavelengths typically around 480 nm and 560 nm, respectively.[4][11]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of plasma samples?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[7][8] To minimize them, consider the following:

  • Effective Sample Preparation: Use a robust sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids and other interfering components from the plasma matrix.[6]

  • Chromatographic Separation: Optimize your HPLC method to separate the analytes from co-eluting matrix components.

  • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with your analyte to compensate for matrix effects.

  • Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Q3: What are the key mass spectrometric parameters to optimize for the detection of this compound and its metabolites?

A3: For sensitive and specific detection using tandem mass spectrometry (MS/MS), it is crucial to optimize the following parameters:

  • Ionization Mode: Doxorubicin and its metabolites are typically analyzed in positive electrospray ionization (ESI) mode.

  • Precursor and Product Ions: Determine the optimal precursor ion (the molecular ion, [M+H]⁺) and the most stable and abundant product ions for each metabolite by infusing a standard solution into the mass spectrometer. This is essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.

  • Collision Energy: Optimize the collision energy for each precursor-to-product ion transition to achieve the most efficient fragmentation and highest signal intensity.

  • Source Parameters: Fine-tune the ion source parameters, such as capillary voltage, source temperature, and gas flows (nebulizing and drying gases), to maximize the ion signal for your specific analytes.[4][5]

Q4: What is the metabolic pathway leading to the formation of 4-O-demethylated doxorubicin metabolites?

A4: Doxorubicin undergoes extensive metabolism. The formation of 4-O-demethylated metabolites is a result of O-demethylation, a reaction catalyzed by cytochrome P450 enzymes. This is often followed by other metabolic transformations such as deglycosylation and reduction.[12]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Doxorubicin Metabolites from Urine
  • Sample Preparation:

    • To 500 µL of urine sample, add 50 µL of an internal standard solution (e.g., daunorubicin).

    • Vortex the sample for 30 seconds.

  • Extraction:

    • Add 2 mL of an extraction solvent mixture (e.g., chloroform:isopropanol, 4:1 v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes to separate the phases.

  • Evaporation and Reconstitution:

    • Carefully transfer the organic (lower) layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for HPLC or LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Doxorubicin Metabolites from Plasma
  • Sample Pre-treatment:

    • To 200 µL of plasma, add 50 µL of internal standard and 600 µL of 4% phosphoric acid.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[6]

Quantitative Data Summary

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Doxorubicin5.6544.2397.1
Doxorubicinol4.8546.2399.1
Doxorubicinone6.2415.1397.1
7-deoxydoxorubicinone7.1399.1381.1
This compound Variable516.2 (Predicted)383.1 (Predicted)

Note: Retention times are approximate and can vary depending on the specific HPLC conditions. The m/z values for this compound are predicted and should be confirmed experimentally.

Visualizations

Doxorubicin_Metabolism Doxorubicin Doxorubicin Doxorubicinol Doxorubicinol Doxorubicin->Doxorubicinol Carbonyl Reduction Aglycones Aglycones Doxorubicin->Aglycones Deglycosidation Demethylated_Metabolites 4-O-Demethylated Metabolites Doxorubicin->Demethylated_Metabolites O-Demethylation (Cytochrome P450) Deoxy_Metabolites Deoxy_Metabolites Aglycones->Deoxy_Metabolites Reduction This compound This compound Demethylated_Metabolites->this compound Further Metabolism

Caption: Simplified metabolic pathway of doxorubicin.

Caption: General experimental workflow for metabolite analysis.

References

Validation & Comparative

Validating the Anti-Tumor Activity of Doxorubicin Analogs in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the anti-tumor activity of doxorubicin and its analogs in preclinical xenograft models. Due to the limited availability of published in vivo xenograft data for 4-O-Demethyl-11-deoxydoxorubicin, this report focuses on the well-characterized and closely related analog, 4'-deoxydoxorubicin . The data presented herein is compiled from various studies, offering a comparative overview of its efficacy against other established chemotherapeutic agents like doxorubicin and 5-fluorouracil (5-FU) in key cancer models.

The primary mechanism of action for doxorubicin and its analogs involves the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[1][2] This guide presents quantitative data from xenograft studies in tabular format, details the experimental protocols employed, and provides visual representations of the key signaling pathways and experimental workflows.

Comparative Anti-Tumor Efficacy in Xenograft Models

The following tables summarize the quantitative data on the anti-tumor activity of 4'-deoxydoxorubicin in comparison to doxorubicin and 5-fluorouracil in colon and breast cancer xenograft models.

Table 1: Anti-Tumor Activity in Colon Cancer Xenograft Models
Treatment GroupDosage and ScheduleTumor ModelKey FindingsReference
4'-deoxydoxorubicin 2.7 mg/kg, weekly, i.v.Methylazoxymethanol acetate-induced colon tumors in CF1 miceSignificant decrease in tumor number (P < 0.05).[3]
4'-deoxydoxorubicin 5 mg/kg, weekly, i.v.Methylazoxymethanol acetate-induced colon tumors in CF1 miceSignificant decrease in tumor number (P < 0.05).[3]
Doxorubicin Not specifiedHuman colon tumors xenografted into nude miceNo statistically significant effect observed.[4]
5-Fluorouracil 46 mg/kg, weekly, i.v.Methylazoxymethanol acetate-induced colon tumors in CF1 miceStatistically significant reduction of tumor size (P < 0.05).[3]
4'-deoxydoxorubicin + 5-Fluorouracil 3.3 mg/kg + 23 mg/kg, weekly, i.v.Methylazoxymethanol acetate-induced colon tumors in CF1 miceStatistically significant reduction of tumor number (P < 0.025); potentiation of activity observed.[3]
Table 2: Anti-Tumor Activity in Breast Cancer Xenograft Models
Treatment GroupDosage and ScheduleTumor ModelTumor Growth Inhibition (TGI) / Key FindingsReference
4'-deoxydoxorubicin Not specifiedHuman breast carcinoma xenografts in nude miceActive against breast tumors.
Doxorubicin Not specifiedHuman breast cancer MCF-7 carcinoma xenograft in NOD-SCID miceReduces tumor growth.[5]
Doxorubicin-loaded PBCA NPs Not specifiedE0771 mouse breast cancer xenografts in C57BL/6 mice40% greater tumor growth inhibition compared to free doxorubicin.[6]
Doxorubicin + TβRI-KI Not specified4T1 orthotopic breast cancer xenograft modelEnhanced efficacy in reducing tumor growth and lung metastasis compared to single agents.[7][8]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies reported in the cited studies for evaluating the anti-tumor activity of doxorubicin analogs in xenograft models.

Human Tumor Xenograft Model Protocol
  • Cell Culture: Human colon carcinoma cells (e.g., HT-29) or breast cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Models: Female athymic nude mice (nu/nu) or NOD-SCID mice, typically 6-8 weeks old, are used.

  • Tumor Implantation: A suspension of 5 x 10^6 to 10 x 10^6 cancer cells in a sterile medium is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[7][8]

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • 4'-deoxydoxorubicin, doxorubicin, or 5-fluorouracil are administered intravenously (i.v.) via the tail vein.

    • Treatments are typically given on a weekly schedule for 3 to 4 weeks.[4]

    • The control group receives a vehicle (e.g., saline) on the same schedule.

  • Efficacy Evaluation:

    • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • Tumor Growth Delay: The time it takes for tumors in the treated group to reach a specific volume compared to the control group.

    • Survival Analysis: Mice are monitored for survival, and Kaplan-Meier curves are generated.

  • Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity. At the end of the study, organs may be collected for histological analysis.

  • Statistical Analysis: Statistical significance of the differences in tumor growth between the groups is determined using appropriate statistical tests, such as the t-test or ANOVA.

Signaling Pathways and Experimental Workflow

Doxorubicin and Analog-Induced Apoptosis Signaling Pathway

The primary mechanism of anti-tumor activity for doxorubicin and its analogs is the induction of apoptosis through two main pathways: inhibition of topoisomerase II and generation of reactive oxygen species (ROS).

Doxorubicin_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion Dox Doxorubicin / Analog DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation DNAdamage DNA Double-Strand Breaks DNA->DNAdamage p53 p53 Activation DNAdamage->p53 MitoDamage Mitochondrial Damage p53->MitoDamage ROS->MitoDamage CytoC Cytochrome c Release MitoDamage->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture Cancer Cell Culture Implantation Tumor Cell Implantation (Subcutaneous) CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Treatment Drug Administration (i.v., i.p., etc.) Randomization->Treatment Monitoring Tumor Measurement & Body Weight Monitoring Treatment->Monitoring DataCollection Data Collection & Endpoint Monitoring->DataCollection TGI Tumor Growth Inhibition (TGI) Calculation DataCollection->TGI Survival Survival Analysis DataCollection->Survival Toxicity Toxicity Assessment DataCollection->Toxicity

References

Head-to-head comparison of 4-O-Demethyl-11-deoxydoxorubicin with other anthracyclines

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of 4-O-Demethyl-11-deoxydoxorubicin and Other Anthracyclines for Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracyclines are a cornerstone of chemotherapy, widely used for their potent anti-cancer activity against a broad spectrum of malignancies. However, their clinical utility is often limited by significant side effects, most notably cardiotoxicity. This has driven extensive research into the development of new anthracycline analogs with an improved therapeutic index—higher antitumor efficacy and lower toxicity. One such novel analog is this compound. This guide provides a head-to-head comparison of this new agent with established anthracyclines like doxorubicin, focusing on available preclinical data. Due to the limited public data on this compound, this guide also includes comparative data for other closely related and well-studied analogs to provide a broader context for researchers.

Mechanism of Action: The Anthracycline Hallmark

The primary mechanism of action for anthracyclines, including doxorubicin and its analogs, involves a multi-pronged attack on cancer cells. The planar aromatic rings of the anthracycline molecule intercalate between DNA base pairs, disrupting DNA replication and transcription.[1] Additionally, anthracyclines inhibit topoisomerase II, an enzyme crucial for resolving DNA tangles, leading to DNA strand breaks and the induction of apoptosis. A third mechanism involves the generation of reactive oxygen species (ROS), which can damage cellular components, including cell membranes and DNA.

Anthracycline_Mechanism Anthracycline Anthracycline DNA Cellular DNA Anthracycline->DNA Intercalation TopoisomeraseII Topoisomerase II Anthracycline->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Anthracycline->ROS Generation Apoptosis Apoptosis DNA->Apoptosis Replication/Transcription Block TopoisomeraseII->Apoptosis DNA Strand Breaks CellularDamage Cellular Damage ROS->CellularDamage Oxidative Stress CellularDamage->Apoptosis

Caption: General mechanism of action for anthracycline antibiotics.

Preclinical Data Summary

While specific head-to-head quantitative data for this compound is limited in publicly available literature, initial studies confirm its cytotoxic and antitumor properties.[1] To provide a comparative framework, this guide includes data on other relevant doxorubicin analogs.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes available IC50 data for doxorubicin and its analogs against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
DoxorubicinMCF-7 (Breast)~1.45[2]
DoxorubicinHeLa (Cervical)~0.92[2]
4'-DeoxydoxorubicinNot SpecifiedMore potent than Doxorubicin[3]
4'-epi-DoxorubicinHuman Tumor LineSimilar to Doxorubicin[4]
4'-iodo-4'-deoxydoxorubicinMultiple Human LinesLower ID50 than Doxorubicin[5]
In Vivo Antitumor Efficacy

Preclinical in vivo studies are critical for evaluating the therapeutic potential of new drug candidates. The table below outlines the antitumor activity of doxorubicin and its analogs in mouse models.

CompoundTumor ModelKey FindingsReference
This compoundExperimental TumorsActive against experimental tumors[1]
DoxorubicinColon 38 AdenocarcinomaStandard comparator[3]
4'-DeoxydoxorubicinColon 38 AdenocarcinomaMore active than doxorubicin[3]
4'-DeoxydoxorubicinB16 MelanomaSlightly less active than doxorubicin[3]
4'-epi-DoxorubicinLewis Lung CarcinomaGreater antitumor activity than doxorubicin[6]
4'-iodo-4'-deoxydoxorubicinMurine P388 Leukemia (Dox-resistant)Higher activity than doxorubicin[7]
Cardiotoxicity Profile

A major goal in developing new anthracyclines is to reduce cardiotoxicity.

CompoundExperimental ModelCardiotoxicity FindingsReference
DoxorubicinRatKnown cardiotoxicity, used as a baseline[8]
4-demethoxy-4'-O-methyldoxorubicinMouseAlmost devoid of cardiotoxicity
4'-epi-DoxorubicinRabbitLess cardiotoxic than doxorubicin[6]
4'-iodo-4'-deoxydoxorubicinNot SpecifiedNo cardiotoxicity observed in experimental systems[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of drug candidates.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_measurement Measurement Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Drug Add serial dilutions of anthracyclines Incubate_24h->Add_Drug Incubate_48_72h Incubate for 48-72h Add_Drug->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for a typical MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, doxorubicin) and add them to the wells. Include a vehicle-only control. Incubate for a further 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

In Vivo Antitumor Efficacy in Xenograft Mouse Model

This protocol outlines a typical study to assess the antitumor activity of a compound in a living organism.

InVivo_Workflow cluster_tumor_establishment Tumor Establishment cluster_treatment_phase Treatment Phase cluster_endpoint Study Endpoint Inject_Cells Subcutaneously inject cancer cells into immunodeficient mice Monitor_Tumor Monitor tumor growth Inject_Cells->Monitor_Tumor Randomize Randomize mice into treatment groups (e.g., Vehicle, Doxorubicin, Analog) Monitor_Tumor->Randomize Administer_Drug Administer drugs intravenously (e.g., weekly for 3-4 weeks) Randomize->Administer_Drug Measure_Tumor Measure tumor volume and body weight bi-weekly Administer_Drug->Measure_Tumor Sacrifice Sacrifice mice at study endpoint Excise_Tumor Excise and weigh tumors Sacrifice->Excise_Tumor Analyze_Tissues Analyze tissues for toxicity Excise_Tumor->Analyze_Tissues

Caption: Experimental workflow for in vivo antitumor efficacy testing.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, doxorubicin, this compound).

  • Drug Administration: Administer the compounds via an appropriate route (typically intravenously) at predetermined doses and schedules.

  • Monitoring: Measure tumor dimensions with calipers and mouse body weight twice a week. Calculate tumor volume using the formula: (length x width²) / 2.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a set time point), euthanize the mice, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition for each treatment group compared to the control. Key organs, especially the heart, should be collected for histological analysis of toxicity.

Conclusion

This compound is a promising new anthracycline analog with demonstrated anticancer activity. While direct, comprehensive comparative data with established anthracyclines is still emerging, the broader landscape of doxorubicin analog development suggests that modifications to the parent molecule can lead to significant improvements in the therapeutic index. Analogs such as 4'-deoxydoxorubicin and 4'-epi-doxorubicin have shown either enhanced potency against specific tumor types or reduced cardiotoxicity. Further preclinical studies directly comparing this compound with doxorubicin and other clinically relevant anthracyclines are warranted to fully elucidate its potential as a next-generation cancer therapeutic. The experimental protocols provided in this guide offer a standardized framework for conducting such vital comparative studies.

References

Unveiling the Potency of 4-O-Demethyl-11-deoxydoxorubicin: A Comparative Analysis of its Anticancer Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer drug development, anthracyclines remain a cornerstone of chemotherapy. This guide provides a detailed comparative analysis of 4-O-Demethyl-11-deoxydoxorubicin, a potent analog of doxorubicin, elucidating its mechanism of action through a cross-validation of its performance against its parent compound. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to inform further research and therapeutic strategies.

Enhanced Cytotoxicity and DNA Damage

Comparative studies have demonstrated the superior cytotoxic potential of doxorubicin analogs with modifications at the 4-O-demethyl position. While specific quantitative data for this compound is limited in publicly available literature, a closely related compound, 4-demethyl-6-deoxydoxorubicin, has been shown to be a more effective agent than doxorubicin in murine leukemia P388 cells. This increased potency is associated with a greater induction of DNA strand breaks.

Table 1: Comparative Cytotoxicity and DNA Damage of Doxorubicin and its Analog

CompoundRelative Cytotoxicity (P388 cells)Relative DNA Strand Breaks (P388 cells)
DoxorubicinStandardStandard
4-demethyl-6-deoxydoxorubicinMore PotentGreater than Doxorubicin

Data extrapolated from a study on a closely related compound, 4-demethyl-6-deoxydoxorubicin, due to the limited availability of direct comparative data for this compound.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The primary mechanism of action for anthracyclines like doxorubicin and its analogs involves a three-pronged attack: inhibition of topoisomerase II, DNA intercalation, and the generation of reactive oxygen species (ROS). These actions collectively trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.

Topoisomerase II Inhibition

Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication and transcription. Anthracyclines act as topoisomerase II "poisons" by stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death. The enhanced efficacy of analogs like 4-demethyl-6-deoxydoxorubicin suggests a more potent inhibition of this enzyme.

Topoisomerase_II_Inhibition Topoisomerase II Inhibition by Anthracyclines Anthracycline Anthracycline Topoisomerase II Topoisomerase II Anthracycline->Topoisomerase II Binds to Cleavage Complex Cleavage Complex Topoisomerase II->Cleavage Complex Stabilizes DNA DNA DNA->Cleavage Complex DNA Double-Strand Breaks DNA Double-Strand Breaks Cleavage Complex->DNA Double-Strand Breaks Prevents re-ligation Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis Induces Experimental_Workflow Experimental Workflow for Assessing Drug Efficacy cluster_assays In Vitro Assays Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Treat with Drug (e.g., this compound) Cytotoxicity Assay Cytotoxicity Assay Drug Treatment->Cytotoxicity Assay Measure Viability (IC50) Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay Quantify Apoptotic Cells Cell Cycle Analysis Cell Cycle Analysis Drug Treatment->Cell Cycle Analysis Determine Cell Cycle Distribution Topoisomerase II Assay Topoisomerase II Assay Drug Treatment->Topoisomerase II Assay Assess Enzyme Inhibition Signaling_Pathway Doxorubicin-induced Apoptosis and Cell Cycle Arrest Doxorubicin Analog Doxorubicin Analog DNA Damage DNA Damage Doxorubicin Analog->DNA Damage Induces p53 Activation p53 Activation DNA Damage->p53 Activation Activates G2/M Arrest G2/M Arrest DNA Damage->G2/M Arrest Triggers Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Upregulates Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis CDK1/Cyclin B CDK1/Cyclin B G2/M Arrest->CDK1/Cyclin B Inhibits

A Comparative Analysis of 4-O-Demethyl-11-deoxydoxorubicin and Novel Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals benchmarking the anthracycline 4-O-Demethyl-11-deoxydoxorubicin against a new generation of topoisomerase inhibitors. This report provides a comprehensive comparison of their performance, supported by available experimental data, and outlines the methodologies for key evaluative assays.

Introduction

Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and chromosome segregation. Their vital role makes them a prime target for anticancer therapies. For decades, anthracyclines like doxorubicin and its analogue, this compound, have been mainstays in chemotherapy, primarily functioning as topoisomerase II poisons. These agents stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks and subsequent cell death.

However, the clinical utility of anthracyclines is often limited by issues of cardiotoxicity and the development of multidrug resistance. This has spurred the development of novel topoisomerase inhibitors with different mechanisms of action and potentially improved safety profiles. These new agents are broadly classified into two categories: topoisomerase poisons, which, like anthracyclines, trap the enzyme-DNA complex, and catalytic inhibitors, which interfere with the enzyme's function without stabilizing the cleavage complex.

This guide provides a comparative overview of this compound against three notable novel topoisomerase inhibitors: Vosaroxin, Etoposide, and Teniposide. Due to the limited availability of direct comparative data for this compound, this guide will utilize data for its parent compound, Doxorubicin, as a proxy for the anthracycline class, a common practice in comparative oncology research.

Performance Comparison: Cytotoxicity and Topoisomerase II Inhibition

The efficacy of topoisomerase inhibitors is primarily assessed by their ability to inhibit the target enzyme and their cytotoxic effects on cancer cells. These are typically quantified by the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50), respectively. The following tables summarize available data for Doxorubicin (as a proxy for this compound) and the selected novel inhibitors. It is important to note that these values are compiled from various studies and experimental conditions may differ, warranting cautious interpretation.

Table 1: Topoisomerase IIα Inhibition

CompoundIC50 (µM)Assay Method
Doxorubicin2.67[1]DNA Decatenation
Etoposide78.4[1]DNA Decatenation
TeniposideData not consistently available in direct comparison-
VosaroxinData not consistently available in direct comparison-

Table 2: Cytotoxicity (IC50) in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50
DoxorubicinU-87 MGGlioblastoma~1 µM[2]
Tca8113Oral Squamous Carcinoma-
A549Lung Carcinoma-
HL-60Promyelocytic Leukemia-
EtoposideU-87 MGGlioblastoma~50 µM[2]
Tca8113Oral Squamous Carcinoma-
A549Lung Carcinoma3.49 µM (72h)[3]
HL-60Promyelocytic Leukemia-
TeniposideU-87 MGGlioblastoma-
Tca8113Oral Squamous Carcinoma0.35 mg/L (~0.53 µM)[1]
A549Lung Carcinoma-
HL-60Promyelocytic Leukemia-
VosaroxinU2OSOsteosarcoma-
MG-63Osteosarcoma-
Various Glioma LinesGlioblastomaSee source for details[4]

Mechanism of Action and Signaling Pathways

While all the compared agents target topoisomerase II, their downstream effects on cellular signaling pathways leading to apoptosis can vary.

Doxorubicin (and by extension, this compound) induces apoptosis through multiple pathways. It can activate the intrinsic pathway by causing mitochondrial dysfunction and the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3[5]. Doxorubicin also triggers the extrinsic pathway by upregulating Fas/FasL and p53[6]. Furthermore, it has been shown to activate the Notch signaling pathway, with the Notch target HES1 being required for doxorubicin-driven apoptosis[7][8].

Etoposide and Teniposide , both epipodophyllotoxins, primarily induce apoptosis through the intrinsic pathway. Etoposide treatment leads to mitochondrial cytochrome c release, activating caspase-9 and caspase-3[9][10]. This process can also involve the activation of protein kinase Cδ (PKCδ)[9]. Etoposide has also been shown to activate the ARF-p53 signaling pathway[11]. Teniposide is known to induce apoptosis and can cause cell cycle arrest in the S or G2/M phase[12][13].

Vosaroxin , a quinolone derivative, intercalates into DNA and inhibits topoisomerase II, leading to site-selective DNA double-strand breaks and subsequent p53-independent apoptosis[2][14]. Its distinct chemical structure may contribute to a different safety profile compared to anthracyclines[2].

Experimental Protocols

Standardized assays are crucial for the accurate benchmarking of topoisomerase inhibitors. Below are detailed methodologies for two key experiments.

Topoisomerase II DNA Decatenation Assay

This assay measures the enzymatic activity of topoisomerase II by its ability to separate, or decatenate, interlocked DNA circles found in kinetoplast DNA (kDNA). Inhibition of this process is a direct measure of the compound's effect on the enzyme.

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)

  • 10 mM ATP solution

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • TAE Buffer

  • Ethidium Bromide or other DNA stain

Protocol:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine 2 µL of 10x reaction buffer, 2 µL of 10 mM ATP, 200 ng of kDNA, the test compound at various concentrations, and nuclease-free water to a volume of 18 µL.

  • Initiate the reaction by adding 2 µL of diluted topoisomerase IIα enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates as distinct bands. The intensity of the decatenated bands is inversely proportional to the inhibitor's activity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the complex interactions and processes described, the following diagrams have been generated using Graphviz.

Doxorubicin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_notch Notch Pathway Doxorubicin Doxorubicin FasL_p53 Upregulation of FasL and p53 Doxorubicin->FasL_p53 Mitochondria Mitochondrial Dysfunction Doxorubicin->Mitochondria Notch Notch Signaling Activation Doxorubicin->Notch Caspase8 Caspase-8 Activation FasL_p53->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 HES1 HES1 Upregulation Notch->HES1 Apoptosis Apoptosis HES1->Apoptosis Caspase3->Apoptosis Etoposide_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_p53 p53 Pathway Etoposide Etoposide Mitochondria Mitochondrial Cytochrome c Release Etoposide->Mitochondria ARF_p53 ARF-p53 Signaling Activation Etoposide->ARF_p53 PKC_delta PKCδ Activation Etoposide->PKC_delta Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis ARF_p53->Apoptosis PKC_delta->Caspase3 Caspase3->Apoptosis TopoII_Assay_Workflow Start Start: Reaction Setup Incubation Incubate at 37°C (30 min) Start->Incubation Add Enzyme StopReaction Stop Reaction Incubation->StopReaction Electrophoresis Agarose Gel Electrophoresis StopReaction->Electrophoresis Visualize Visualize DNA (UV light) Electrophoresis->Visualize Analysis Analyze Decatenation Visualize->Analysis MTT_Assay_Workflow Start Start: Seed & Treat Cells IncubateCells Incubate (24-72h) Start->IncubateCells AddMTT Add MTT Reagent IncubateCells->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570nm) Solubilize->ReadAbsorbance Analysis Calculate IC50 ReadAbsorbance->Analysis

References

Replicating Published Findings on 4-O-Demethyl-11-deoxydoxorubicin's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-O-Demethyl-11-deoxydoxorubicin and its parent compound, doxorubicin, to facilitate the replication of published findings on its therapeutic potential. The information is compiled from preclinical studies and aims to provide a clear overview of their respective cytotoxic activities and mechanisms of action.

I. Comparative Cytotoxicity

CompoundCell LineReported IC50 (µM)Reference
DoxorubicinP388 Leukemia0.04 - 0.1 µM (in vivo dose-dependent efficacy)[3]
This compoundP388 LeukemiaActive in vivo (specific IC50 not provided)[2]
DoxorubicinK562 (Human Chronic Myelogenous Leukemia)1.38 ± 0.22[4]
DoxorubicinMOLM-13 (Human Acute Myeloid Leukemia)Effective at 0.5 - 1 µM[5]
4'-deoxydoxorubicin (analog)Various1.5-3 times more potent than doxorubicin[6]
4'-deoxy-4'-I-doxorubicin (analog)Various1.5-2 times more potent than doxorubicin[7]

Note: The provided data for doxorubicin is aggregated from various studies and serves as a benchmark. The potency of this compound is noted as "active in vivo," suggesting significant biological effect, though a precise IC50 value from the initial publication is not available.[2] The increased potency of closely related analogs like 4'-deoxydoxorubicin and 4'-deoxy-4'-I-doxorubicin suggests that modifications at the 4' and 11 positions can enhance cytotoxic activity compared to doxorubicin.[6][7]

II. Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction

The primary mechanism of action for anthracyclines like doxorubicin involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, these compounds lead to DNA double-strand breaks and subsequent cell cycle arrest and apoptosis. It is highly probable that this compound shares this fundamental mechanism.

Doxorubicin-Induced Apoptotic Signaling Pathway

Doxorubicin is known to induce apoptosis through multiple signaling pathways, primarily involving the tumor suppressor protein p53. Upon DNA damage, p53 is activated and transcriptionally upregulates pro-apoptotic proteins such as Bax, leading to the release of cytochrome c from the mitochondria and the activation of the caspase cascade.

Doxorubicin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA DNA Dox->DNA Intercalation & Damage TopoII Topoisomerase II Dox->TopoII Inhibition p53_inactive Inactive p53 DNA->p53_inactive Damage Signal p53_active Activated p53 Bax_gene Bax Gene (Pro-apoptotic) p53_active->Bax_gene Transcriptional Activation Bax_protein Bax Protein Bax_gene->Bax_protein Translation p53_inactive->p53_active Activation Mitochondrion Mitochondrion Bax_protein->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Doxorubicin-induced p53-mediated apoptotic pathway.

III. Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

A. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., P388 leukemia cells) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Harvest cells in the exponential growth phase and determine cell viability using a hemocytometer and trypan blue exclusion.

  • Seed cells into a 96-well microplate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of this compound and doxorubicin (as a positive control) in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the respective drug dilutions to the wells in triplicate. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs, e.g., DMSO) and a negative control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

3. MTT Assay and Absorbance Reading:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

B. Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay determines the ability of a compound to inhibit the decatenation activity of topoisomerase II.

1. Reaction Setup:

  • Prepare a reaction mixture containing:

    • 5X Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT).

    • 200 ng of kinetoplast DNA (kDNA), which is a network of catenated DNA circles.

    • The test compound (this compound or doxorubicin) at various concentrations.

    • Purified human topoisomerase II alpha enzyme (1-2 units).

    • Nuclease-free water to a final volume of 20 µL.

2. Incubation:

  • Incubate the reaction mixture at 37°C for 30 minutes.

3. Reaction Termination and Sample Preparation:

  • Stop the reaction by adding 4 µL of 6X stop buffer/loading dye (containing SDS and proteinase K).

  • Incubate at 37°C for another 30 minutes to digest the enzyme.

4. Gel Electrophoresis:

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

5. Visualization and Analysis:

  • Visualize the DNA bands under UV light.

  • Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as open circular and linear forms.

  • The inhibition of topoisomerase II activity is indicated by the persistence of catenated kDNA in the well in the presence of the test compound.

Experimental_Workflow_TopoII_Assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination cluster_analysis Analysis Mix Prepare Reaction Mix: - Topo II Buffer - kDNA - Test Compound - Topo II Enzyme Incubate37_1 Incubate at 37°C (30 minutes) Mix->Incubate37_1 Stop Add Stop Buffer (SDS + Proteinase K) Incubate37_1->Stop Incubate37_2 Incubate at 37°C (30 minutes) Stop->Incubate37_2 Gel Agarose Gel Electrophoresis Incubate37_2->Gel Visualize Visualize under UV Light Gel->Visualize

Caption: Workflow for Topoisomerase II DNA Decatenation Assay.

This guide provides a foundational framework for researchers seeking to replicate and build upon the initial findings of this compound's therapeutic potential. Further direct comparative studies are warranted to fully elucidate its efficacy relative to doxorubicin and other established chemotherapeutic agents.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling 4-O-Demethyl-11-deoxydoxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with 4-O-Demethyl-11-deoxydoxorubicin. The following guidelines are based on established protocols for the closely related and well-documented cytotoxic agent, doxorubicin, and are intended to ensure the highest level of safety in the absence of specific data for this analog.

This compound is an anthracycline antibiotic with known antibacterial and antitumor properties, exhibiting cytotoxic effects.[1] Due to its cytotoxic nature, stringent safety measures are imperative to protect researchers from potential exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to cytotoxic agents. All personnel handling this compound, as well as those in the immediate vicinity, must adhere to the following PPE requirements.

PPE CategorySpecificationRationale
Gloves Double pair of chemical-resistant nitrile gloves.[2][3][4]Anthracyclines can penetrate latex gloves; double-gloving provides an extra layer of protection.[3]
Lab Coat/Gown Disposable, long-sleeved lab coat or gown.[2][3]Protects skin and personal clothing from contamination.
Eye/Face Protection Chemical safety goggles and a face shield.[2]Protects mucous membranes from splashes and aerosols.
Respiratory Protection N95 or higher-rated respirator.[2][5]Necessary when handling the powdered form or if there is a risk of aerosolization.[3]
Additional Protection Wrist guards or taping gloves to sleeves.[2]Prevents exposure at the glove-sleeve interface.
Operational Plan: Handling and Preparation

All handling of this compound, especially when in powdered form, must be conducted within a certified chemical fume hood or a Class II Type B biological safety cabinet to prevent the generation of aerosols.[4]

Step-by-Step Handling Protocol:

  • Preparation of Work Area: Cover all work surfaces with plastic-backed absorbent pads.[2][4] This will contain any potential spills.

  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Weighing the Compound: If weighing the powdered form is necessary, do so within a chemical fume hood.[2] To minimize aerosolization, place wet paper towels over the spilled material if a spill occurs.[3]

  • Solubilization: Whenever possible, purchase the compound in a sealed, rubber-capped vial to allow for solubilization by injecting the solvent through the cap, thus avoiding opening the vial.[3][5]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the agent, even when gloves have been used.[3][4]

Disposal Plan

Proper disposal of all materials contaminated with this compound is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Sharps Needles and syringes must be disposed of in a designated sharps container for incineration.[4] Do not recap or bend needles.[4]
Contaminated Labware Disposable materials (e.g., gloves, gowns, absorbent pads) should be placed in a clearly labeled hazardous waste bag.[2][3][4]
Unused Compound Any remaining or unused this compound should be collected for disposal as chemical waste.[4]
Reusable Glassware Decontaminate by soaking in a 10% bleach solution for 24 hours.[4]
Emergency Procedures: Spill and Exposure Management

Immediate and correct response to spills and exposures is crucial.

Spill Cleanup Protocol:

  • Minor Spills (<10 mL):

    • Restrict access to the area.[3]

    • Wearing full PPE, absorb the spill with absorbent pads.[5]

    • Clean the area with soap and water, working from the outside in to avoid spreading the contamination.[3]

    • Place all cleanup materials in a hazardous waste bag.[3]

  • Major Spills (>10 mL or Powder Spills):

    • Evacuate the area and restrict access for at least 30 minutes to allow aerosols to settle.[5]

    • Contact the institution's environmental health and safety office.[2]

    • Only trained personnel with appropriate respiratory protection should clean up the spill.[5]

Exposure Response Protocol:

Exposure RouteImmediate Action
Skin Contact Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][5]
Eye Contact Immediately flush the eyes with water for a minimum of 15 minutes, holding the eyelids open.[2]
Ingestion Rinse the mouth with water. Do not induce vomiting.
Injection This can lead to tissue necrosis.[2]

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor. [2]

Visual Guide: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow start Start: Handling This compound handling_task What is the handling task? start->handling_task compound_form Is the compound in powdered form or is there a risk of aerosolization? base_ppe Minimum PPE: - Double nitrile gloves - Disposable lab coat/gown - Safety goggles compound_form->base_ppe No full_ppe Full PPE: - Double nitrile gloves - Disposable lab coat/gown - Safety goggles & face shield - N95 or higher respirator - Wrist guards compound_form->full_ppe Yes weighing Weighing or Reconstituting Powder handling_task->weighing Powder solution_handling Handling Solutions handling_task->solution_handling Liquid end Proceed with Caution base_ppe->end full_ppe->end weighing->compound_form solution_handling->compound_form

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-O-Demethyl-11-deoxydoxorubicin
Reactant of Route 2
4-O-Demethyl-11-deoxydoxorubicin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.